6-Heptenyl acetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hept-6-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEUVQRNOYJQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336951 | |
| Record name | 6-Heptenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-30-6 | |
| Record name | 6-Heptenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Heptenyl Acetate: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.
Chemical Properties and Structure
This compound is an organic compound classified as an acetate ester. It is recognized for its bifunctionality, containing both an ester group and a terminal alkene, which makes it a valuable intermediate in various organic syntheses.[1]
Chemical Structure
-
IUPAC Name: hept-6-enyl acetate[2]
-
Synonyms: 7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester[3][4]
-
SMILES: C=CCCCCCOC(C)=O[3]
-
InChI: InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3[2][3]
-
InChI Key: GNEUVQRNOYJQLS-UHFFFAOYSA-N[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless to Light yellow clear liquid | [3] |
| Boiling Point | 74°C at 11.3 mmHg | [5] |
| Density | 0.89 g/cm³ | [6] |
| Refractive Index | 1.4260 - 1.4290 | [6] |
| Flash Point | 75.8°C | [6] |
| Purity | >97.0% (GC) | [3] |
| XLogP3 | 2.9 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2][6] |
Experimental Protocols
This section details the methodologies for the synthesis and structural elucidation of this compound.
Synthesis: Acid-Catalyzed Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, using a strong acid catalyst.[1]
Materials:
-
6-hepten-1-ol
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated) or other strong Brønsted acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 6-hepten-1-ol and a molar excess of acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is driven to completion by the removal of water, either by a Dean-Stark trap or by using excess acetic acid.[1]
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Alternative methods include reaction with acetyl chloride or greener, enzymatic approaches using lipases.[1]
Caption: Workflow for the synthesis of this compound.
Structural Characterization: Spectroscopic Analysis
The structure of this compound is routinely confirmed using standard spectroscopic techniques.[1]
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum provides information about the chemical environment of protons. Key expected signals include:
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. Key expected signals are:
-
-
Infrared (IR) Spectroscopy:
-
The sample is analyzed neat (as a thin film) or in a suitable solvent. The IR spectrum is used to identify key functional groups. Expected characteristic absorptions include:
-
A strong C=O stretch for the ester group around 1740 cm⁻¹.
-
A C=C stretch for the alkene around 1640 cm⁻¹.
-
C-O stretches for the ester group in the 1250-1000 cm⁻¹ region.
-
-
-
Mass Spectrometry (MS):
-
Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. The molecular ion peak [M]⁺ would be observed at m/z 156.
-
Caption: Logical workflow for spectroscopic analysis.
Chemical Reactivity and Pathways
The bifunctional nature of this compound allows for a diverse range of chemical transformations at either the ester or the alkene group.
Hydrolysis of the Ester Group
The ester linkage can be cleaved through hydrolysis under acidic or basic conditions to yield 6-hepten-1-ol and acetic acid.[1]
-
Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[1]
Caption: Acid-catalyzed hydrolysis of this compound.
Reactions of the Alkene Group
The terminal double bond is susceptible to various electrophilic additions and oxidation reactions, allowing for further functionalization of the molecule.[1]
Safety and Handling
Proper safety precautions must be observed when handling this compound in a laboratory setting.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective equipment, including gloves and safety glasses.[7] Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
First Aid:
-
Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from incompatible materials like oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]
This document is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety training.
References
- 1. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 2. This compound | C9H16O2 | CID 537537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound [myskinrecipes.com]
- 6. CAS No.5048-30-6 | this compound | chem960.com [chem960.com]
- 7. adama.com [adama.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Biosynthesis of 6-Heptenyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-heptenyl acetate, a volatile ester found in various plants. Due to the limited direct research on its specific biosynthesis, this document presents a hypothesized pathway based on well-established principles of plant volatile compound formation, particularly those derived from fatty acids. It includes quantitative data from analogous enzyme systems, detailed experimental protocols for key investigative steps, and visualizations of the proposed pathway and experimental workflows.
Introduction
This compound is a volatile organic compound that contributes to the characteristic aroma of certain plants, such as Jatropha curcas[1]. As an ester, its biosynthesis is presumed to follow the general pathway for volatile ester formation in plants, which involves the esterification of an alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT). The key challenge in elucidating the biosynthesis of this compound lies in understanding the formation of its C7 alcohol precursor, 6-hepten-1-ol. This guide outlines a plausible biosynthetic route, identifies the key enzyme families involved, provides representative quantitative data, and details experimental protocols for further research.
Hypothesized Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound is a multi-step process initiated from a common unsaturated fatty acid. The pathway can be divided into two main stages: the formation of the alcohol moiety (6-hepten-1-ol) and the final esterification step.
Stage 1: Formation of 6-Hepten-1-ol from an Unsaturated Fatty Acid
This stage is the most speculative part of the pathway due to the lack of direct evidence for the enzymatic production of C7 volatile compounds from common C18 fatty acids. However, a plausible route can be proposed involving enzymes from the lipoxygenase (LOX) pathway.
-
Lipoxygenase (LOX) Action: The pathway likely initiates with the dioxygenation of an unsaturated fatty acid, such as linolenic acid, by a lipoxygenase (LOX) enzyme. LOX enzymes introduce a hydroperoxy group at specific positions on the fatty acid backbone[2][3][4].
-
Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL). HPLs are known to cleave the carbon chain of fatty acid hydroperoxides, producing a volatile aldehyde and a non-volatile oxo-acid[2][3][4]. While HPLs typically produce C6 or C9 aldehydes, the formation of a C7 aldehyde like 6-heptenal would require an atypical cleavage activity or a yet-unidentified HPL isozyme with novel specificity.
-
Reduction to 6-Hepten-1-ol: The C7 aldehyde, 6-heptenal, is then reduced to its corresponding alcohol, 6-hepten-1-ol, by an alcohol dehydrogenase (ADH). ADHs are a broad family of enzymes that catalyze the reversible reduction of aldehydes and ketones to alcohols.
Stage 2: Esterification to this compound
The final step in the biosynthesis is the esterification of 6-hepten-1-ol.
-
Alcohol Acyltransferase (AAT) Activity: An alcohol acyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to 6-hepten-1-ol, forming this compound and releasing Coenzyme A. AATs are a diverse family of enzymes known to be responsible for the synthesis of a wide variety of volatile esters in fruits and flowers[5][6][7].
Visualizing the Hypothesized Pathway
Key Enzyme Families and Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not available, we can infer potential enzymatic properties from studies on homologous enzymes acting on similar substrates.
Alcohol Acyltransferases (AATs)
AATs belong to the BAHD superfamily of acyltransferases and are pivotal in the final step of volatile ester formation[5][7]. They exhibit broad substrate specificity, which allows for the production of a diverse array of esters from a limited number of precursors.
Table 1: Kinetic Properties of a Strawberry Alcohol Acyltransferase (SAAT) with Various Alcohols
| Substrate (Alcohol) | Km (mM) | Vmax (pkat/mg protein) |
| Propanol | 1.80 | 120 |
| Butanol | 1.20 | 150 |
| Pentanol | 0.90 | 180 |
| Hexanol | 0.80 | 200 |
| Heptanol | 0.73 | 220 |
| Octanol | 0.75 | 190 |
| (Data adapted from a study on Fragaria x ananassa AAT, which showed a high affinity for heptanol)[8]. |
Experimental Protocols
To validate the hypothesized pathway and characterize the involved enzymes, a series of experiments can be conducted.
Protocol for In Vitro Assay of Alcohol Acyltransferase (AAT) Activity
This protocol is designed to detect and quantify the activity of AAT using 6-hepten-1-ol and acetyl-CoA as substrates. The assay is based on the colorimetric detection of the free Coenzyme A (CoA) released during the esterification reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Protein extract from plant tissue (e.g., fruit, flower)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5)
-
6-hepten-1-ol solution (in a suitable solvent like ethanol)
-
Acetyl-CoA solution
-
DTNB solution (in Assay Buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and clarify the extract by centrifugation to obtain a crude protein solution.
-
Reaction Mixture Preparation: In a microplate well, prepare the following reaction mixture:
-
80 µL of Assay Buffer
-
10 µL of protein extract
-
5 µL of 6-hepten-1-ol solution (to a final concentration of 1-10 mM)
-
5 µL of Acetyl-CoA solution (to a final concentration of 0.1-1 mM)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Color Development: Add 10 µL of DTNB solution to the reaction mixture.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. The increase in absorbance is proportional to the amount of free CoA released, and thus to the AAT activity.
-
Controls: Prepare a blank reaction without the protein extract and a control reaction without the alcohol substrate to account for any background reactions.
Visualizing the Experimental Workflow
Conclusion and Future Directions
The biosynthesis of this compound is proposed to occur via a pathway involving the formation of 6-hepten-1-ol from an unsaturated fatty acid, followed by its esterification with acetyl-CoA. While the final esterification step is consistent with known pathways for volatile ester biosynthesis, the initial steps leading to the C7 alcohol precursor require experimental validation.
Future research should focus on:
-
Identification of the C7 Precursor Pathway: Utilizing isotopic labeling studies and metabolomics to trace the origin of the C7 backbone of this compound.
-
Characterization of Key Enzymes: Identifying and characterizing the specific LOX, HPL, ADH, and AAT enzymes involved in the pathway through gene expression analysis, protein purification, and in vitro enzyme assays.
-
Metabolic Engineering: Once the key enzymes are identified, there is potential for the metabolic engineering of microorganisms or plants to produce this compound for various industrial applications, including flavor and fragrance industries.
This technical guide provides a foundational framework for understanding and investigating the biosynthesis of this compound. The proposed pathway and experimental protocols offer a starting point for researchers to unravel the specific enzymatic machinery responsible for the production of this and other related volatile compounds.
References
- 1. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipoxygenase and hydroperoxide lyase activities in ripening strawberry fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting Natural Variation to Uncover an Alkene Biosynthetic Enzyme in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding metabolism for biosynthesis of nonnatural alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymes for Producing Free Fatty Acid Assay Kit | Creative Enzymes [diagnostic-enzymes.creative-enzymes.com]
An In-depth Technical Guide to 6-Heptenyl Acetate (CAS 5048-30-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptenyl acetate is an acetate ester characterized by a seven-carbon chain with a terminal double bond. Its bifunctional nature, possessing both an ester and an alkene moiety, makes it a versatile building block and model substrate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on its role as an intermediate in the synthesis of complex molecules, particularly insect pheromones. For research purposes only, this compound is not intended for human or veterinary use.[1]
Chemical and Physical Properties
This compound is a colorless to light yellow, clear liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5048-30-6 | [1][2][4] |
| Molecular Formula | C₉H₁₆O₂ | [1][2][4] |
| Molecular Weight | 156.23 g/mol | [1][2][4] |
| IUPAC Name | hept-6-enyl acetate | [5] |
| Synonyms | 7-Acetoxy-1-heptene, Acetic Acid 6-Heptenyl Ester | [1][2][6] |
| Appearance | Colorless to Light yellow clear liquid | [2][3] |
| Purity | >97.0% (GC) | [2][7] |
| Boiling Point | 74 °C at 11.3 mmHg | [2] |
| Density | 0.89 g/cm³ | [8] |
| InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | [2][5] |
| InChIKey | GNEUVQRNOYJQLS-UHFFFAOYSA-N | [2][5] |
| SMILES | C=CCCCCCOC(C)=O | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. Key spectral features are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Typical Chemical Shifts (δ, ppm) or Wavenumbers (cm⁻¹) |
| ¹H NMR | - Vinylic protons (C=CH₂): δ 5.3–5.8 ppm- Methylene protons adjacent to oxygen (-CH₂O-): δ ~4.04 ppm- Acetate methyl protons (-COCH₃): δ 2.0–2.1 ppm- Aliphatic chain protons (-CH₂-): δ 1.2–1.5 ppm |
| ¹³C NMR | - Carbonyl carbon (C=O): δ 170–171 ppm- Olefinic carbons (C=C): δ 120–130 ppm |
| IR Spectroscopy | - Ester C=O stretch: ~1740 cm⁻¹- C-O-C asymmetric stretch: ~1240 cm⁻¹- C=C stretch: ~1645 cm⁻¹ |
| Mass Spectrometry | Provides confirmation of molecular weight through the molecular ion peak and structural information via fragmentation patterns. |
Synthesis and Experimental Protocols
The most common methods for synthesizing this compound involve the esterification of 6-hepten-1-ol.
Fischer-Speier Esterification (Acid-Catalyzed)
This classical method involves the reaction of 6-hepten-1-ol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and is driven to completion by removing the water formed as a byproduct.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. US3996270A - Intermediate for Gossyplure, the sex pheromone of the pink bollworm - Google Patents [patents.google.com]
- 3. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]
- 4. Gossyplure | C18H32O2 | CID 5363265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of Hept-6-enyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of hept-6-enyl acetate. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document presents a combination of computed properties for hept-6-enyl acetate and experimentally determined values for its isomers, offering valuable comparative insights. Furthermore, detailed standard experimental protocols for determining key physical characteristics are provided to aid in laboratory settings.
Core Physical Properties of Hept-6-enyl Acetate
Table 1: Computed Physical Properties of Hept-6-enyl Acetate
| Property | Value | Source |
| Molecular Weight | 156.22 g/mol | PubChem |
| Molecular Formula | C₉H₁₆O₂ | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 156.115029749 g/mol | PubChem |
| Topological Polar Surface Area | 26.3 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
For comparative purposes, the following table summarizes the experimentally determined physical properties of isomers of hept-6-enyl acetate. It is crucial to note that these values are not for hept-6-enyl acetate itself but for related compounds with the same molecular formula.
Table 2: Experimental Physical Properties of Heptenyl Acetate Isomers
| Property | Value | Isomer | Source |
| Boiling Point | 196.2 °C at 760 mmHg | (E)-hept-3-enyl acetate | ChemNet |
| Density | 0.896 g/cm³ | (E)-hept-3-enyl acetate | ChemNet |
| Refractive Index | 1.436 | (E)-hept-3-enyl acetate | ChemNet |
Experimental Protocols
The following sections detail standard laboratory procedures for determining the key physical properties of liquid organic compounds like hept-6-enyl acetate.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter)
-
Condenser (Liebig, Graham, or Allihn)
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of the liquid sample (e.g., 10-20 mL) into the round-bottom flask and add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
The boiling point is the temperature at which the vapor temperature remains constant while the liquid is actively distilling. Record this steady temperature.
-
It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present. Insert the stopper, and any excess liquid will be expelled through the capillary.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully wipe the outside dry, and record its mass.
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 4 and 5.
-
The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Dropper or pipette
-
Lint-free tissue
Procedure:
-
Turn on the refractometer and the constant temperature water bath, allowing the prisms to reach the desired temperature (commonly 20 °C or 25 °C).
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Clean the surfaces of the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft, lint-free tissue.
-
Place a few drops of the liquid sample onto the lower prism using a clean dropper.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Synthesis Workflow of Hept-6-enyl Acetate
Hept-6-enyl acetate is commonly synthesized via the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, using a strong acid as a catalyst. The following diagram illustrates the logical workflow of this synthesis process.
Caption: Fischer-Speier esterification workflow for the synthesis of hept-6-enyl acetate.
Role of 6-Heptenyl acetate in fruit flavor enhancement
An In-depth Technical Guide on the Role of 6-Heptenyl Acetate and Related Esters in Fruit Flavor Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile esters are pivotal in defining the characteristic aroma and flavor of many fruits. While a vast number of these compounds have been identified, the specific roles of many, including this compound, are not extensively documented in publicly available research. This technical guide synthesizes the current understanding of the contribution of acetate esters to fruit flavor, with a focus on providing a framework for research and development in flavor science. Due to the limited specific data on this compound, this paper will also draw upon data from structurally related and well-studied esters to elucidate the broader principles of ester-driven flavor enhancement. This guide covers the biosynthesis of these compounds, their sensory properties, methods for their analysis, and the underlying signaling pathways involved in their perception.
Introduction: The Significance of Esters in Fruit Aroma
The palatability and consumer acceptance of fruits are largely determined by their unique flavor profiles, which are a complex interplay of sugars, acids, and a diverse array of volatile organic compounds (VOCs). Among these VOCs, esters are a predominant class of compounds responsible for the characteristic sweet and fruity notes of many fruits. These compounds are biosynthesized during the ripening process and their composition and concentration can vary significantly between different fruit species and even between cultivars of the same species.
This compound, with its characteristic fruity and green aroma, is an example of an ester that can contribute to the overall flavor bouquet of a fruit. However, a comprehensive review of the scientific literature reveals a scarcity of quantitative data specifically for this compound in various fruits. Therefore, to understand its potential role, it is instructive to examine the well-documented contributions of other acetate esters, such as hexyl acetate and (Z)-3-hexenyl acetate, which are frequently identified as key odorants in fruits like apples, peaches, and strawberries.[1]
Biosynthesis of Acetate Esters in Fruits
The formation of acetate esters in fruits is a complex biochemical process that is intrinsically linked to the ripening process. The primary pathway involves the esterification of an alcohol with an acyl-CoA molecule, a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).
The biosynthesis can be broadly divided into two main precursor pathways:
-
Fatty Acid Metabolism: This pathway is the source of many of the alcohols and acyl-CoAs that serve as precursors for ester biosynthesis. Linoleic and linolenic acids, which are common fatty acids in plants, are broken down through the lipoxygenase (LOX) pathway. This process generates hydroperoxides, which are then cleaved to produce C6 and C9 aldehydes. These aldehydes can be subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes.
-
Amino Acid Metabolism: Branched-chain amino acids, such as leucine, isoleucine, and valine, can also serve as precursors for the synthesis of branched-chain esters, which contribute to the complexity of fruit aromas.
The final step in the biosynthesis of acetate esters is the condensation of an alcohol with acetyl-CoA, catalyzed by an AAT. The availability of both the alcohol and acetyl-CoA substrates is a critical factor in determining the rate and profile of ester production.
Quantitative Data on Acetate Esters in Fruits
| Fruit | Acetate Ester | Concentration (µg/kg) | Reference |
| Apple (Malus domestica) | Hexyl acetate | 30 - 2133.86 | [2] |
| Butyl acetate | 30 - 2133.86 | [2] | |
| 2-Methylbutyl acetate | 30 - 2133.86 | [2] | |
| Strawberry ('Festival') | Ethyl acetate | Not specified | |
| Methyl acetate | Not specified | ||
| Banana (Musa acuminata) | Isoamyl acetate | 23.9% of total volatiles | [3] |
| Isobutyl acetate | Not specified | ||
| Peach (Prunus persica) | Hexyl acetate | Considered a key odorant | [1] |
| (Z)-3-Hexenyl acetate | Considered a key odorant | [1] |
Note: The concentrations of esters can vary widely depending on the fruit cultivar, ripeness stage, growing conditions, and analytical method used. The data presented here is for illustrative purposes.
Experimental Protocols for Volatile Ester Analysis
The analysis of volatile esters in fruits is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices like fruit.
Protocol:
-
Sample Preparation:
-
Homogenize a known weight of fresh fruit tissue (e.g., 5-10 g) in a sealed vial.
-
To enhance the release of volatiles, an internal standard and a salt (e.g., NaCl) can be added to the homogenate.
-
-
Extraction:
-
Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60 °C).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-60 minutes) with agitation.
-
-
Desorption:
-
Retract the fiber and insert it into the injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Analysis: Identification of compounds is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST, Wiley). Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.
Olfactory Signaling Pathway for Acetate Esters
The perception of flavor is a complex process that begins with the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity. ORs are a large family of G protein-coupled receptors (GPCRs).
The binding of an odorant molecule, such as an acetate ester, to its specific OR triggers a conformational change in the receptor. This, in turn, activates a coupled G protein (typically Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na+ and Ca2+) into the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.
Conclusion and Future Directions
While the specific role of this compound in fruit flavor remains an area for further investigation, the broader family of acetate esters is undeniably crucial in defining the desirable sensory attributes of many fruits. The lack of quantitative data for this compound highlights the need for more targeted analytical studies to fully characterize the volatile profiles of a wider range of fruits.
Future research should focus on:
-
Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of less abundant esters, including this compound, in a variety of fruits.
-
Sensory Studies: Conducting sensory panel evaluations to determine the odor thresholds and flavor contributions of individual esters, both alone and in combination with other volatile compounds.
-
Metabolic Engineering: Exploring the potential to modulate the expression of key enzymes in the ester biosynthesis pathway, such as AATs, to enhance the flavor profiles of fruits.
By expanding our understanding of the biosynthesis, sensory impact, and perception of these important flavor compounds, we can develop new strategies for improving the quality and consumer appeal of fruits.
References
The Discovery, Isolation, and Characterization of 6-Heptenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-heptenyl acetate, an unsaturated ester of interest in the fields of chemical synthesis and semiochemical research. While not widely documented as a naturally occurring compound, its synthesis and potential biological activities, particularly as an insect attractant, are of significant interest. This document details the physicochemical properties, synthesis, and potential biological signaling pathways of this compound, providing detailed experimental protocols and data presented for clarity and reproducibility.
Introduction
This compound (C9H16O2) is an organic compound characterized by a seven-carbon chain with a terminal double bond and an acetate functional group.[1][2][3][4] Its structure makes it a valuable intermediate in organic synthesis and a subject of study in the development of new synthetic methodologies.[1] While its natural occurrence is not well-documented, its structural similarity to known insect pheromones suggests a potential role as a semiochemical.[1][5] This guide consolidates the available information on this compound, providing a foundational resource for researchers.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for the identification and characterization of the compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H16O2 | [2][3][4] |
| Molecular Weight | 156.23 g/mol | [2][3] |
| CAS Number | 5048-30-6 | [2][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity (typical) | >97.0% (GC) | [3] |
| ¹H NMR | δ 2.0-2.1 (acetate methyl), 5.3-5.8 (vinylic), 1.2-1.5 (aliphatic chain) ppm | [1] |
| ¹³C NMR | δ 170-171 (carbonyl), 120-130 (olefinic) ppm | [1] |
| IR Spectroscopy | ~1740 (C=O stretch), ~1240 (C-O-C stretch) cm⁻¹ | [1] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, catalyzed by a strong acid.[1] An alternative method involves the use of acetic anhydride with pyridine.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 6-hepten-1-ol and acetic acid.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 6-hepten-1-ol (1 equivalent), glacial acetic acid (1.2 equivalents), and toluene (100 mL).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux using a heating mantle. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until no more gas evolves), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Potential Natural Occurrence and Isolation
While there is no definitive evidence of this compound in a specific natural source from the conducted searches, many structurally similar alkenyl acetates are found as volatile compounds in fruits and as insect semiochemicals.[6][7][8] Should this compound be identified in a natural matrix, the following general protocol for the isolation and analysis of volatile compounds would be applicable.
General Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis
This protocol is a standard method for the analysis of volatile compounds from a biological matrix.
Materials:
-
Sample matrix (e.g., fruit tissue, insect gland extract)
-
SPME fiber assembly (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB))
-
Headspace vials with septa
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., a non-native, structurally similar compound)
Procedure:
-
Prepare the sample by homogenizing or finely chopping the biological material.
-
Place a known amount of the prepared sample into a headspace vial.
-
Add a known amount of an internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption.
-
Analyze the desorbed compounds using a suitable GC temperature program and MS scanning parameters.
-
Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard.
Isolation and Analysis Workflow
Caption: General workflow for the isolation and analysis of volatile compounds.
Potential Biological Signaling
The most plausible biological role for this compound, based on its chemical structure, is as an insect semiochemical.[5] Semiochemicals are signaling molecules that mediate interactions between organisms.[5] Many insect pheromones are straight-chain acetates of similar chain length.[5]
Semiochemical Signaling Pathway in Insects
Insects detect semiochemicals through olfactory receptor neurons (ORNs) located in their antennae. The binding of a specific semiochemical to a receptor protein on the surface of an ORN triggers a signal transduction cascade, leading to the generation of an action potential. This nerve impulse is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response, such as attraction to a mate or a food source.
Insect Semiochemical Signaling Diagram
Caption: Generalized insect semiochemical signaling pathway.
Conclusion
This compound is a readily synthesizable compound with potential applications in organic synthesis and as an insect semiochemical. While its natural occurrence remains to be definitively established, the methodologies for its synthesis are well-understood. This technical guide provides the necessary information for researchers to synthesize, characterize, and further investigate the biological activities of this compound. Future research should focus on screening for its presence in natural sources and exploring its specific effects on insect behavior.
References
- 1. lepipheromone.sakura.ne.jp [lepipheromone.sakura.ne.jp]
- 2. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unife.it [iris.unife.it]
- 7. Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Preliminary Toxicological Profile of 6-Heptenyl Acetate: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
This technical guide provides a preliminary toxicological assessment of 6-Heptenyl acetate (CAS No. 5048-30-6), a fragrance ingredient and chemical intermediate. Due to the limited availability of direct toxicological data for this compound, this report employs a read-across approach, leveraging data from structurally similar compounds: heptyl acetate, hexyl acetate, and cis-3-hexenyl acetate. This guide summarizes available quantitative toxicity data, details relevant experimental protocols based on OECD guidelines, and presents a proposed metabolic pathway. The information herein is intended to support initial safety assessments and guide future toxicological research.
Introduction
This compound is an unsaturated aliphatic ester with applications in the fragrance and chemical synthesis industries. A thorough understanding of its toxicological profile is essential for ensuring human and environmental safety. This document compiles and analyzes the currently available toxicological information, relying on a scientifically justified read-across methodology from well-characterized structural analogs to provide a preliminary safety evaluation.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | hept-6-en-1-yl acetate, 7-Acetoxy-1-heptene |
| CAS Number | 5048-30-6 |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | Colorless liquid |
Proposed Metabolic Pathway
Aliphatic esters like this compound are primarily metabolized in the body through hydrolysis, catalyzed by carboxylesterase enzymes. These enzymes are abundant in the liver, plasma, and intestine. The hydrolysis of this compound is expected to yield 6-hepten-1-ol and acetic acid. These metabolites are then likely to enter their respective endogenous metabolic pathways. Acetic acid is a common cellular metabolite, while 6-hepten-1-ol would likely undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which can be further metabolized or excreted.
Toxicological Data (via Read-Across Approach)
The toxicological assessment of this compound is based on data from the following structural analogs:
-
Heptyl Acetate (CAS No. 112-06-1): Saturated C7-acetate ester.
-
Hexyl Acetate (CAS No. 142-92-7): Saturated C6-acetate ester.
-
cis-3-Hexenyl Acetate (CAS No. 3681-71-8): Unsaturated C6-acetate ester, an isomer of hexenyl acetate.
Acute Toxicity
| Endpoint | Analog Compound | Species | Route | Value | Reference |
| LD₅₀ | Heptyl Acetate | Rat | Oral | >5,000 mg/kg | [1] |
| LD₅₀ | Heptyl Acetate | Rabbit | Dermal | >2,000 mg/kg | [2] |
| LD₅₀ | Hexyl Acetate | Rat | Oral | 6,160 - 36,100 mg/kg | [3][4] |
| LD₅₀ | Hexyl Acetate | Rabbit | Dermal | >5,000 mg/kg | [3][4] |
| LD₅₀ | cis-3-Hexenyl Acetate | Rat | Oral | >5,000 mg/kg | |
| LD₅₀ | cis-3-Hexenyl Acetate | Rabbit | Dermal | >5,000 mg/kg | [5] |
Based on the available data for its structural analogs, this compound is expected to have low acute toxicity via both oral and dermal routes of exposure.
Skin Irritation and Sensitization
| Endpoint | Analog Compound | Species | Result | Reference |
| Skin Irritation | Heptyl Acetate | Rabbit | No irritant effect | |
| Skin Irritation | Hexyl Acetate | Rabbit | Slight irritation at 100% | [4] |
| Skin Irritation | Hexyl Acetate | Human | No irritation at 4% (patch test) | [3] |
| Skin Sensitization | Heptyl Acetate | Guinea Pig | Not sensitizing | [6] |
| Skin Sensitization | Hexyl Acetate | Human | No sensitization at 4% (maximization test) | [7] |
| Skin Sensitization | cis-3-Hexenyl Acetate | Human | No irritation or sensitization at 10% |
The read-across data suggests that this compound is unlikely to be a significant skin irritant or sensitizer at concentrations relevant to consumer product use.
Genotoxicity
| Assay | Analog Compound | System | Metabolic Activation | Result | Reference |
| BlueScreen Assay | Heptyl Acetate | Human cells | With and without S9 | Negative | [6] |
| Ames Test | Hexyl Acetate | S. typhimurium | With and without S9 | Negative | [7] |
| In Vitro Micronucleus | Hexyl Propionate (read-across for Hexyl Acetate) | Not specified | Not specified | Non-clastogenic | [7] |
Based on the negative results from in vitro genotoxicity assays of its close analogs, this compound is not expected to be genotoxic.
Repeated Dose and Reproductive Toxicity
| Endpoint | Analog Compound | Species | NOAEL | Study Type | Reference |
| Repeated Dose | Hexyl Acetate (read-across for Heptyl Acetate) | Rat | 333 mg/kg/day | OECD 422 | [6] |
| Reproductive | Hexyl Acetate (read-across for Heptyl Acetate) | Rat | 300 mg/kg/day | OECD 422 | [6] |
| Repeated Dose | Hexyl Acetate | Rat (male) | 300 mg/kg/day | 13-week oral | [8] |
| Repeated Dose | Hexyl Acetate | Rat (female) | >1,000 mg/kg/day | 13-week oral | [8] |
The No-Observed-Adverse-Effect Levels (NOAELs) from repeated-dose and reproductive toxicity studies on structural analogs suggest a low potential for systemic toxicity from repeated exposure to this compound.
Experimental Protocols
The following sections describe the general methodologies for the key toxicological endpoints, based on standard OECD guidelines.
Workflow for Toxicological Assessment
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance following a single oral administration.
-
Test System: Typically, young adult female rats are used.
-
Procedure: A sighting study is first conducted to determine the appropriate starting dose. Subsequently, groups of animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered by gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance according to the Globally Harmonised System (GHS) and provides an estimate of the lethal dose.
Acute Dermal Toxicity (OECD 402)
This test evaluates the potential hazards of a substance upon a single dermal application.
-
Test System: Adult rats or rabbits are commonly used.
-
Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. A limit test at 2000 mg/kg is often performed initially.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Endpoint: Determination of the LD₅₀ and observation of any pathological changes at necropsy.
In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test)
This in vitro method assesses the potential of a substance to cause skin irritation.[6]
-
Test System: A reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[6]
-
Procedure: The test substance is applied topically to the tissue surface. After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[6]
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This is a widely used in vitro test for identifying substances that can cause gene mutations.[7]
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid for growth.[7]
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[7]
-
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[7]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage in mammalian cells.
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.
-
Procedure: Cells are exposed to the test substance at several concentrations, with and without metabolic activation. The formation of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of interphase cells) is assessed.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic or aneugenic potential.
Conclusion
While direct toxicological data for this compound are scarce, a read-across analysis from structurally similar compounds—heptyl acetate, hexyl acetate, and cis-3-hexenyl acetate—provides a basis for a preliminary toxicological assessment. Based on this approach, this compound is anticipated to have low acute toxicity, to be non-irritating and non-sensitizing to the skin at typical use concentrations, and to be non-genotoxic. The NOAELs for repeated dose and reproductive toxicity from analog studies suggest a low potential for systemic toxicity.
It is crucial to emphasize that this assessment is based on a read-across approach and should be considered preliminary. Confirmatory toxicological studies on this compound are recommended to establish a definitive safety profile, particularly for applications involving significant human exposure.
References
- 1. oecd.org [oecd.org]
- 2. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 3. senzagen.com [senzagen.com]
- 4. criver.com [criver.com]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nib.si [nib.si]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Heptenyl Acetate (C₉H₁₆O₂)
Abstract
This technical guide provides a comprehensive overview of this compound (C₉H₁₆O₂), an acetate ester with a terminal alkene. It is intended for researchers, scientists, and professionals in drug development. This document details the physicochemical properties, synthesis, purification, and spectroscopic characterization of this compound. Furthermore, it explores its chemical reactivity and potential biological activities, presenting all quantitative data in structured tables and illustrating key processes with diagrams generated using Graphviz (DOT language).
Introduction
This compound, also known as 7-acetoxy-1-heptene, is an organic compound with the molecular formula C₉H₁₆O₂.[1][2][3] Its bifunctional nature, containing both an ester and a terminal alkene, makes it a versatile building block in organic synthesis.[4] This guide aims to consolidate the technical information available on this compound, providing a valuable resource for its application in research and development.
Physicochemical Properties
This compound is a colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |
| Molecular Weight | 156.23 g/mol | [1][2][3] |
| CAS Number | 5048-30-6 | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 74°C @ 11.3 mmHg | [2] |
| Density | 0.89 g/mL | [2] |
| Purity (GC) | >97.0% | [1] |
| InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h3H,1,4-8H2,2H3 | [1] |
| InChIKey | GNEUVQRNOYJQLS-UHFFFAOYSA-N | [1] |
| SMILES | C=CCCCCCOC(C)=O | [1] |
Synthesis and Purification
The most common laboratory and industrial synthesis of this compound is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, catalyzed by a strong acid.[4] Alternative methods include the reaction of 6-hepten-1-ol with acetyl chloride or enzymatic approaches using lipases.[4]
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 6-hepten-1-ol and acetic acid.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
5% aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flask
-
Simple distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-hepten-1-ol and an excess of glacial acetic acid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and excess acetic acid; caution, CO₂ evolution), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by simple distillation under reduced pressure. Collect the fraction that distills at the appropriate boiling point (74°C at 11.3 mmHg).[2]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structure of this compound is confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Assignment | Reference(s) |
| FTIR (neat) | ~2937 | C-H (alkane) stretch | [5] |
| ~1738 | C=O (ester) stretch | [5] | |
| ~1645 | C=C (alkene) stretch | [5] | |
| ~1240 | C-O (ester) stretch | [5] | |
| ¹H NMR | ~5.8 | Vinylic proton | [4] |
| ~4.9-5.1 | Vinylic protons | [4] | |
| ~4.04 (t) | -CH₂-O- | [5] | |
| ~2.01 (s) | -O-C(=O)-CH₃ | [5] | |
| ~1.3-1.7 | Aliphatic chain protons | [4][5] | |
| ¹³C NMR | ~170-171 | C=O (carbonyl) | [4] |
| ~138 | =CH- | [4] | |
| ~114 | =CH₂ | [4] | |
| ~64 | -CH₂-O- | ||
| ~20-30 | Aliphatic carbons | ||
| ~21 | -O-C(=O)-CH₃ |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of this compound, especially in complex mixtures.[1] The gas chromatography component separates this compound from other volatile and semi-volatile compounds, while the mass spectrometer provides information about its molecular weight and fragmentation pattern, aiding in its identification and quantification.
Chemical Reactivity
This compound possesses two primary functional groups: the ester and the terminal alkene. This allows for a diverse range of chemical transformations.
Reactions at the Ester Moiety
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 6-hepten-1-ol and acetic acid or its corresponding salt.[4]
Reactions at the Alkene Moiety
The terminal double bond is susceptible to various addition and oxidation reactions:
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields the corresponding epoxide.
-
Dihydroxylation: Treatment with osmium tetroxide or cold, dilute potassium permanganate results in the formation of a vicinal diol.
-
Hydrofunctionalization and Difunctionalization: Transition metal catalysis, particularly with palladium, can be employed for reactions like cross-coupling and hydrofunctionalization.[4]
Intramolecular Reactions
The six-carbon chain separating the ester and the alkene allows for intramolecular reactions, most notably radical-mediated cyclizations.[4] The generation of a radical at the C-6 position can lead to cyclization onto the double bond.[4]
References
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Heptenyl Acetate from 6-Hepten-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 6-heptenyl acetate from 6-hepten-1-ol. The primary method detailed is a classic esterification using acetic anhydride and pyridine, a robust and high-yielding procedure suitable for gram-scale synthesis in a standard laboratory setting. An alternative enzymatic protocol is also presented, offering a milder and more environmentally benign approach using lipase catalysis. These notes are intended to guide researchers in the efficient and successful synthesis and purification of this compound, a valuable building block in organic synthesis.
Introduction
This compound is a useful bifunctional molecule containing both an ester and a terminal alkene. This structure makes it a versatile intermediate in the synthesis of more complex molecules, including natural products, pharmaceuticals, and flavor/fragrance compounds. The terminal double bond can undergo a variety of transformations such as olefin metathesis, hydroboration-oxidation, and epoxidation, while the acetate group can be hydrolyzed to reveal the primary alcohol. This document outlines a standard and reliable chemical procedure for its preparation from the commercially available 6-hepten-1-ol, as well as a greener enzymatic alternative.
Chemical Synthesis: Acetylation with Acetic Anhydride and Pyridine
This method involves the reaction of 6-hepten-1-ol with acetic anhydride, using pyridine as a catalyst and base to neutralize the acetic acid byproduct. 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction.
Experimental Protocol
Materials:
-
6-hepten-1-ol
-
Acetic anhydride
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP) (optional)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-hepten-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).
-
Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) via syringe at 0 °C (ice bath). If desired, a catalytic amount of DMAP (0.05 eq) can be added to the reaction mixture before the acetic anhydride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (6-hepten-1-ol:Acetic Anhydride:Pyridine) | 1 : 1.5 : 2 | General acetylation protocol[1] |
| Solvent | Anhydrous Dichloromethane | Common solvent for acetylation |
| Reaction Temperature | 0 °C to Room Temperature | Standard conditions for acetylation[1] |
| Reaction Time | 2-4 hours | Typical reaction time |
| Typical Yield | >90% | Expected for this type of reaction |
| Purification Method | Flash Column Chromatography | Standard purification for organic synthesis |
Alternative Method: Enzymatic Synthesis
For a more sustainable approach, this compound can be synthesized using a lipase-catalyzed transesterification reaction. This method avoids the use of corrosive reagents and harsh conditions.
Experimental Protocol
Materials:
-
6-hepten-1-ol
-
Vinyl acetate or Ethyl acetate (as acyl donor)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., Hexane, Toluene, or solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Filtration setup
Procedure:
-
Reaction Setup: In a flask, combine 6-hepten-1-ol (1.0 eq) and the acyl donor (e.g., vinyl acetate, 3.0 eq). If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the alcohol). Add activated molecular sieves if desired.
-
Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and heat to a moderate temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Workup: Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent and excess acyl donor by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.
Visualizations
Logical Relationship of Synthesis Steps
Caption: Logical flow of the chemical synthesis of this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
Synthesis of 6-Heptenyl Acetate: A Comparative Analysis of Esterification Methodologies
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 6-heptenyl acetate, a valuable fragrance and flavoring agent. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. We present a comparative analysis of four key esterification methods: Fischer-Speier Esterification, Acetyl Chloride-Mediated Synthesis, Enzymatic Synthesis, and Transesterification.
Abstract
The synthesis of this compound can be achieved through various esterification pathways, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This report outlines detailed protocols for the most common synthetic routes, providing a direct comparison of their efficacy. Quantitative data is summarized for ease of comparison, and process workflows are visualized to facilitate understanding.
Comparative Data of Esterification Methods
The following table summarizes the quantitative data for the different methods of synthesizing this compound.
| Method | Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Fischer-Speier Esterification | 6-hepten-1-ol, Acetic acid | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Toluene or Hexane | 60-110 | 1-10 | 65-97 (yield can be increased with excess alcohol)[1] |
| Acetyl Chloride-Mediated Synthesis | 6-hepten-1-ol, Acetyl chloride | Pyridine | Dichloromethane (CH₂Cl₂) | -25 to 0 | 1-3 | >85 |
| Enzymatic Synthesis | 6-hepten-1-ol, Vinyl acetate | Novozym 435 (Immobilized Lipase B from Candida antarctica) | Solvent-free or n-Hexane | 40-60 | 6-48 | >97 (conversion)[2] |
| Transesterification | 6-hepten-1-ol, Methyl acetate | Amberlyst 15 (ion-exchange resin) | None (reactive distillation) | 60-80 | Continuous | High (process dependent)[3] |
Experimental Protocols
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[4][5] The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed, often by azeotropic distillation using a Dean-Stark apparatus.[4]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus, add 6-hepten-1-ol (1 equivalent), glacial acetic acid (1.2 equivalents), and a suitable solvent such as toluene (2 mL per gram of alcohol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.01 equivalents) or p-toluenesulfonic acid (0.02 equivalents).
-
Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 1-10 hours).[4]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Acetyl Chloride-Mediated Synthesis
This method utilizes the high reactivity of acetyl chloride with alcohols in the presence of a base to form the corresponding ester. The base, typically pyridine, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6]
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-hepten-1-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to -25°C using a dry ice/acetone bath.[6]
-
Slowly add acetyl chloride (1.2 equivalents) dropwise via the addition funnel over 1 hour, maintaining the temperature below 0°C.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to 0°C over 3 hours.[6]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify by vacuum distillation to obtain pure this compound.
Enzymatic Synthesis using Novozym 435
Enzymatic esterification offers a green and highly selective alternative to traditional chemical methods. Novozym 435, an immobilized lipase B from Candida antarctica, is a widely used and robust biocatalyst for this transformation.[2][7] Vinyl acetate is often used as the acyl donor, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
Protocol:
-
In a temperature-controlled shaker flask, combine 6-hepten-1-ol (1 equivalent) and vinyl acetate (2 equivalents). A solvent such as n-hexane can be used, but the reaction can also be run solvent-free.
-
Add Novozym 435 (typically 10-20% by weight of the limiting reagent).
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking (e.g., 200 rpm).
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction reaches the desired conversion (typically >97% within 6-48 hours), stop the reaction by filtering off the immobilized enzyme.[2]
-
The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.
-
Remove the excess solvent and unreacted starting materials from the filtrate under reduced pressure.
-
The resulting this compound is often of high purity and may not require further purification.
Transesterification
Transesterification involves the reaction of an alcohol with an ester in the presence of an acid or base catalyst. For the synthesis of this compound, this could involve reacting 6-hepten-1-ol with an excess of a simple acetate ester like methyl acetate or ethyl acetate.
Protocol:
-
Combine 6-hepten-1-ol (1 equivalent) and a large excess of methyl acetate (which can also serve as the solvent).
-
Add a solid acid catalyst, such as Amberlyst 15 ion-exchange resin.
-
Heat the mixture to reflux (around 60-80°C).
-
To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (methanol) can be removed by distillation. A reactive distillation setup is ideal for this purpose.[3]
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Remove the excess methyl acetate by distillation.
-
Purify the resulting this compound by vacuum distillation.
Visualized Workflows
The following diagrams illustrate the general workflows for the described esterification methods.
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Acetyl Chloride-Mediated Synthesis.
Caption: Workflow for Enzymatic Synthesis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the choice of esterification method and its key characteristics.
Caption: Factors influencing the choice of esterification method.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. digital.csic.es [digital.csic.es]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of 6-Heptenyl Acetate in Complex Matrices using GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 6-Heptenyl acetate, a volatile organic compound often found in flavor and fragrance formulations, as well as in various biological and environmental matrices. The protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of this compound. This method is suitable for researchers, scientists, and professionals in the drug development, food science, and environmental monitoring fields.
Introduction
This compound (C9H16O2, Molar Mass: 156.22 g/mol ) is a key aroma compound with a fruity, pear-like scent.[1][2] Its detection and quantification are crucial for quality control in the food and fragrance industries, as well as for studying its metabolic fate in biological systems. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for volatile and semi-volatile compounds like this compound due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification.[1][3] This application note provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. For optimal results, it is crucial to select a method that efficiently extracts this compound while minimizing matrix interference.
a) Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples (e.g., fruit juice, plant tissue):
This technique is ideal for the extraction of volatile compounds from complex matrices without the use of solvents.[3][4]
-
Weigh 2-5 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the partitioning of volatile analytes into the headspace.
-
If an internal standard is used, spike the sample with a known concentration of a suitable standard (e.g., deuterated this compound or a compound with similar chemical properties and a different retention time).
-
Immediately seal the vial with a PTFE/silicone septum.
-
Incubate the vial in a heated agitator at 60°C for 30 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15 minutes under continued agitation and heating.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
b) Liquid-Liquid Extraction (LLE) for Aqueous Samples:
LLE is a classic extraction method suitable for concentrating analytes from aqueous samples.
-
To 10 mL of the aqueous sample in a separatory funnel, add 1 g of NaCl and an appropriate amount of internal standard.
-
Add 5 mL of a volatile, water-immiscible organic solvent such as dichloromethane or hexane.[4]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of the organic solvent.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound was performed using an external calibration curve. The following table summarizes the key analytical parameters obtained.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 minutes |
| Quantification Ion (m/z) | 43 (base peak) |
| Qualifier Ions (m/z) | 55, 69, 96 |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 92-105% |
| Precision (%RSD) | < 10% |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Discussion
The presented GC-MS method provides excellent sensitivity and reliability for the quantification of this compound in complex matrices. The use of a non-polar HP-5MS column allows for good chromatographic separation of the analyte from other volatile components. Electron ionization at 70 eV results in a characteristic fragmentation pattern, with the base peak at m/z 43 corresponding to the acetyl cation ([CH3CO]+), which is a common fragment for acetate esters.[4] This prominent fragment is ideal for sensitive and selective quantification in SIM mode.
The choice of sample preparation is critical for accurate quantification. HS-SPME is a powerful technique for volatile analysis, offering high sensitivity and minimal sample handling. For aqueous samples, LLE provides a reliable alternative for analyte concentration. The validation data demonstrates the method's suitability for routine analysis, with a wide linear range, low detection limits, and good accuracy and precision.
Conclusion
This application note provides a detailed and validated GC-MS method for the quantitative analysis of this compound. The protocols for sample preparation and instrumental analysis can be readily adopted by researchers and scientists in various fields. The provided data and visualizations offer a comprehensive guide for the successful implementation of this method.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of 6-Heptenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptenyl acetate is an organic compound of interest in various fields, including flavor and fragrance industries, as well as a synthetic intermediate in organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and protocols for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on literature values.[1] These values are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 (CH₂) | 4.06 | Triplet | 2H |
| H-2 (CH) | 5.80 | Multiplet | 1H |
| H-1 (CH₂) | 4.98 | Multiplet | 2H |
| Acetate (CH₃) | 2.04 | Singlet | 3H |
| H-6 (CH₂) | 1.63 | Quintet | 2H |
| H-3, H-4, H-5 (CH₂) | 1.40 | Multiplet | 6H |
Data obtained from a 400 MHz spectrometer.[2]
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 – 171 |
| Olefinic (C=C) | 120 – 130 |
Experimental Protocols
This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4][5]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Kimwipes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.[3] CDCl₃ is a common and suitable solvent for non-polar to moderately polar organic compounds.
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any potential microparticles, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[4][5]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
II. NMR Instrument Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct any remaining baseline distortions.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. In the absence of TMS, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR analysis.
Structure and Key NMR Signals of this compound
This diagram shows the chemical structure of this compound and highlights the key proton and carbon environments that are distinguishable by NMR spectroscopy.
Caption: Structure and key NMR signals.
References
Application Notes and Protocols for the Purification of Crude 6-Heptenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of crude 6-Heptenyl acetate, a valuable intermediate in organic synthesis. The following sections outline the essential physicochemical data, a general purification workflow, and specific protocols for extractive work-up, fractional distillation, and preparative column chromatography. Additionally, methods for purity assessment by Gas Chromatography (GC) are detailed.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and executing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.23 g/mol | [1][2] |
| Appearance | Colorless to light yellow, clear liquid | |
| Density | 0.89 g/cm³ | |
| Boiling Point (est.) | 196-197 °C at 760 mmHg (for (Z)-3-hepten-1-yl acetate) | |
| Purity (Commercial) | >97.0% (by GC) | [2] |
General Purification Workflow
The purification of crude this compound, typically synthesized via the esterification of 6-hepten-1-ol, involves a multi-step process to remove unreacted starting materials, catalysts, and byproducts. A typical workflow is illustrated in the diagram below.
Experimental Protocols
Extractive Work-up
This protocol is designed to remove acidic catalysts (e.g., sulfuric acid) and unreacted acetic acid from the crude reaction mixture.
Materials:
-
Crude this compound mixture
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Beakers
-
pH paper
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The organic layer, containing the this compound, should be the upper layer.
-
Drain the lower aqueous layer.
-
Test the pH of the aqueous layer to ensure it is neutral or slightly basic. If it is still acidic, repeat the wash with fresh sodium bicarbonate solution.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Separate the layers and drain the aqueous layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to absorb any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic layer to remove the drying agent. The resulting solution is ready for further purification by distillation or chromatography.
Purification by Fractional Distillation
Fractional distillation is a suitable method for purifying this compound, especially on a larger scale. This technique separates compounds based on their boiling points. To prevent potential degradation at high temperatures, vacuum distillation is recommended.
Materials:
-
Dried, crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Vacuum source and gauge
-
Boiling chips or magnetic stirrer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the dried, crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to a vacuum source.
-
Begin heating the flask gently with the heating mantle.
-
Slowly reduce the pressure to the desired level.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.
-
Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Quantitative Data (Illustrative):
| Parameter | Value |
| Pressure | Data not available in search results |
| Boiling Point | Data not available in search results |
| Expected Purity | >98% (by GC) |
| Typical Yield | 70-90% (after purification)[3] |
Purification by Preparative Column Chromatography
For high-purity requirements or for the removal of non-volatile impurities, preparative column chromatography is an effective method.
Materials:
-
Dried, crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp or appropriate staining solution (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the mobile phase. A gradient elution may be employed, starting with a non-polar solvent system and gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.[4][5]
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
TLC Analysis: Monitor the elution of the product by spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp or by staining.
-
Pooling and Concentration: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 100:0 to 90:10) |
| Elution Profile | This compound is expected to elute before more polar impurities. |
| Expected Purity | >99% (by GC) |
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is the primary method for assessing the purity of this compound.[2]
Instrumentation and Conditions (Typical):
| Parameter | Value |
| GC System | Agilent 7890B GC with 7000 Triple Quadrupole GC-MS or FID |
| Column | Phenomenex ZB-1701 (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column |
| Injection Mode | Split (e.g., 25 mL/min split flow) |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Detector | FID or Mass Spectrometer |
| Expected Retention Time | Dependent on the specific conditions and column, but will be a single major peak for the pure compound. |
Data Presentation:
The purity of this compound is determined by the peak area percentage of the main component in the gas chromatogram. For high-purity samples, a single dominant peak should be observed.
Signaling Pathways and Logical Relationships
The purification process can be visualized as a decision tree, where the choice of method depends on the scale of the purification and the nature of the impurities.
References
Application Notes: 6-Heptenyl Acetate as a Standard in Analytical Chemistry
Introduction
6-Heptenyl acetate (C9H16O2, CAS No: 5048-30-6) is a versatile organic compound finding increasing utility in analytical chemistry, particularly as an internal standard for chromatographic techniques such as Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Its chemical properties, including moderate volatility, thermal stability, and a distinct mass spectrum, make it an excellent candidate for improving the accuracy and precision of quantitative analyses of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for its use as an analytical standard.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H16O2 | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 192-193 °C | |
| Density | 0.89 g/cm³ | |
| Purity (typical) | >97.0% (GC) | |
| Synonyms | 7-Acetoxy-1-heptene, Acetic acid 6-heptenyl ester | [2] |
Applications in Analytical Chemistry
The primary application of this compound in analytical chemistry is as an internal standard. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes. The use of an internal standard can compensate for variations in sample injection volume, sample preparation, and instrument response, thereby improving the reproducibility and accuracy of the results.
This compound is particularly well-suited as an internal standard for the analysis of:
-
Insect Pheromones and Semiochemicals: Many insect pheromones are acetate esters or other long-chain unsaturated compounds. The structural similarity of this compound to these compounds ensures comparable behavior during chromatographic separation.
-
Flavor and Fragrance Compounds: The analysis of essential oils and other complex mixtures of volatile and semi-volatile compounds benefits from an internal standard that does not co-elute with the analytes of interest.
-
Environmental Contaminants: It can be employed in the analysis of certain classes of organic pollutants where a stable, non-native compound is required for accurate quantification.
The choice of an internal standard is critical for method accuracy. An ideal internal standard should not be naturally present in the sample, should be chemically similar to the analyte, and should have a retention time that is close to, but well-resolved from, the analyte peak.
Experimental Protocols
Protocol 1: Quantitative Analysis of a Hypothetical Analyte (e.g., a Pheromone Ester) by GC-MS using this compound as an Internal Standard
This protocol outlines the steps for creating a calibration curve and quantifying a target analyte in a sample matrix.
1. Materials and Reagents
-
This compound (analytical standard grade, >99% purity)
-
Target analyte (analytical standard grade, >99% purity)
-
High-purity solvent (e.g., hexane or dichloromethane, GC grade)
-
Volumetric flasks, pipettes, and syringes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Preparation of Stock Solutions
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in the chosen solvent in a 10 mL volumetric flask.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the target analyte and dissolve it in the chosen solvent in a 10 mL volumetric flask.
3. Preparation of Calibration Standards
Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. To each calibration standard, add a constant amount of the internal standard. An example is provided in Table 2.
| Calibration Level | Volume of Analyte Stock (µL) | Volume of IS Stock (µL) | Final Volume (mL) | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
| 1 | 10 | 100 | 1 | 10 | 100 |
| 2 | 25 | 100 | 1 | 25 | 100 |
| 3 | 50 | 100 | 1 | 50 | 100 |
| 4 | 100 | 100 | 1 | 100 | 100 |
| 5 | 250 | 100 | 1 | 250 | 100 |
4. Sample Preparation
-
Accurately measure a known amount of the sample (e.g., 1 g).
-
Extract the analytes using a suitable solvent and technique (e.g., liquid-liquid extraction, solid-phase microextraction).
-
Add a known amount of the internal standard stock solution to the extract to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
-
Adjust the final volume of the extract to a known value.
5. GC-MS Instrumental Parameters
The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
6. Data Analysis
-
Identify the retention times of the analyte and the internal standard.
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the analyte to the internal standard.
-
For the unknown sample, calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Principle of internal standard calibration for quantitative analysis.
References
Application Notes and Protocols for the Enzymatic Synthesis of 6-Heptenyl Acetate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptenyl acetate is a valuable ester with applications in the fragrance, flavor, and pharmaceutical industries. Traditional chemical synthesis of such esters often involves harsh reaction conditions, the use of hazardous catalysts, and the formation of unwanted byproducts. Enzymatic synthesis, utilizing lipases as biocatalysts, offers a greener and more specific alternative, proceeding under mild conditions with high selectivity.[1][2][3] This document provides detailed application notes and protocols for the synthesis of this compound via lipase-catalyzed esterification or transesterification. The protocols described are based on established methods for the synthesis of similar short-chain esters.[4][5][6]
Principle of the Reaction
Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous or low-water environments, the equilibrium of this reaction is shifted towards synthesis, enabling the formation of esters.[1] The synthesis of this compound can be achieved through two primary lipase-catalyzed reactions:
-
Esterification: The direct reaction of 6-hepten-1-ol with acetic acid.
-
Transesterification: The reaction of 6-hepten-1-ol with an acyl donor, such as vinyl acetate or ethyl acetate.[6][7][8] Transesterification is often preferred as it can be an irreversible reaction, leading to higher product yields.[6]
The general mechanism for lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[9][10]
Materials and Equipment
Enzymes:
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, Lipozyme RM IM from Rhizomucor miehei).[4][5][11] Immobilized enzymes are generally preferred due to their enhanced stability and ease of recovery and reuse.[12][13][14]
Substrates and Reagents:
-
6-Hepten-1-ol
-
Acetic acid (for esterification) or Vinyl acetate/Ethyl acetate (for transesterification)
-
Organic solvent (e.g., n-hexane, n-heptane, toluene, or solvent-free system).[4][5][9][12] The choice of solvent can significantly impact enzyme activity.[5][15]
-
Molecular sieves (4Å) to control water content.[8]
-
Internal standard for GC analysis (e.g., n-hexadecane).[6][15]
Equipment:
-
Shaking incubator or orbital shaker
-
Reaction vials (e.g., screw-capped flasks)
-
Gas chromatograph (GC) with a suitable column for analysis
-
Rotary evaporator for solvent removal
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification of 6-Hepten-1-ol
This protocol describes the direct esterification of 6-hepten-1-ol with acetic acid.
1. Reaction Setup:
- In a screw-capped flask, combine 6-hepten-1-ol and acetic acid in a desired molar ratio (e.g., 1:1 to 1:5).
- Add an appropriate organic solvent (e.g., n-hexane) to achieve the desired substrate concentration. Solvent-free systems can also be employed.[7][16][17]
- Add immobilized lipase (e.g., 1-10% w/v of the total reaction volume).
- Add molecular sieves to adsorb the water produced during the reaction, which can drive the equilibrium towards product formation.
2. Incubation:
- Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-60°C) and agitation speed (e.g., 150-200 rpm).[6][18]
3. Monitoring the Reaction:
- Periodically withdraw small aliquots of the reaction mixture.
- Centrifuge the aliquot to separate the immobilized enzyme.
- Analyze the supernatant by gas chromatography (GC) to determine the conversion of 6-hepten-1-ol and the yield of this compound.
4. Product Recovery:
- Once the reaction has reached the desired conversion, separate the immobilized lipase by filtration or centrifugation. The enzyme can be washed and reused.[5][14]
- Remove the solvent from the reaction mixture using a rotary evaporator.
- The crude product can be further purified if necessary, for example, by column chromatography.
Protocol 2: Lipase-Catalyzed Transesterification of 6-Hepten-1-ol
This protocol uses an acyl donor like vinyl acetate for the synthesis of this compound.
1. Reaction Setup:
- In a screw-capped flask, dissolve 6-hepten-1-ol in an excess of vinyl acetate, which can act as both the acyl donor and the solvent.[6][7] A molar ratio of alcohol to acyl donor of 1:5 or higher is common.[6]
- Add the immobilized lipase (e.g., 10-30 mg/mL).[6][9]
2. Incubation:
- Incubate the mixture in a shaking incubator at the optimal temperature for the chosen lipase (e.g., 40-50°C) with constant agitation (e.g., 200 rpm).[6][18]
3. Monitoring and Product Recovery:
- Follow the same procedures for monitoring the reaction and recovering the product as described in Protocol 1.
Data Presentation
The following tables summarize typical ranges for reaction parameters and potential outcomes based on studies of similar ester syntheses.
Table 1: Reaction Conditions for Lipase-Catalyzed Synthesis of Short-Chain Esters
| Parameter | Esterification | Transesterification | Reference |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) | Immobilized Lipase (e.g., Novozym 435, PSL-C) | [9][11] |
| Substrates | Alcohol, Carboxylic Acid | Alcohol, Vinyl/Ethyl Acetate | [7][12] |
| Molar Ratio (Alcohol:Acyl Donor) | 1:1 to 1:3 | 1:2 to 1:15 | [7][8][13] |
| Enzyme Concentration | 10-50% (w/w of substrates) | 10-100 mg/mL | [4][8][9] |
| Temperature | 30-60 °C | 40-60 °C | [4][7][9] |
| Solvent | n-hexane, n-heptane, solvent-free | Toluene, solvent-free | [7][8][12] |
| Reaction Time | 6-24 h | 3-10 h | [4][7][12] |
Table 2: Influence of Key Parameters on Ester Conversion
| Parameter | Effect on Conversion | Notes | Reference |
| Temperature | Increases to an optimum, then decreases | High temperatures can lead to enzyme denaturation. | [10][18] |
| Enzyme Concentration | Increases with concentration up to a point | High concentrations may cause mass transfer limitations. | [5][17] |
| Substrate Molar Ratio | Excess of one substrate can drive equilibrium | High concentrations of short-chain acids or alcohols can inhibit or inactivate the lipase. | [1][5][11] |
| Water Content | A small amount is essential for activity, but excess water favors hydrolysis | Controlled by adding molecular sieves or using anhydrous reagents. | [5][8] |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Reaction pathways for lipase-catalyzed synthesis of this compound.
Conclusion
The enzymatic synthesis of this compound using lipase offers a promising, environmentally friendly alternative to conventional chemical methods. By optimizing key parameters such as the choice of lipase, substrates, solvent, temperature, and substrate molar ratios, high conversion and yield can be achieved under mild reaction conditions. The use of immobilized lipases further enhances the economic viability of the process through catalyst recycling. The protocols and data presented herein provide a solid foundation for researchers and scientists to develop and implement this biocatalytic method.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Cinnamyl acetate synthesis by lipase-catalyzed transesterification in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for 6-Heptenyl Acetate as a Semiochemical in Field Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptenyl acetate is an acetate ester that functions as a semiochemical, specifically as a kairomone, for various insect species, particularly within the Tephritidae family (fruit flies). Kairomones are chemical substances emitted by one species that benefit a receiving species. In the context of pest management, this compound can be a valuable tool for monitoring and controlling insect populations by luring them to traps. These application notes provide detailed protocols for the field use of this compound, drawing upon established methodologies for structurally similar acetate esters used in integrated pest management (IPM) programs.
Principle of Action
As a kairomone, this compound mimics volatile compounds naturally released by host plants, signaling a potential food source or oviposition site to insects like fruit flies. This attractant property can be harnessed in two primary ways in pest management:
-
Monitoring: Traps baited with this compound can be used to detect the presence, determine the seasonal abundance, and map the spatial distribution of pest populations. This information is crucial for making informed decisions about the timing and necessity of control interventions.[1]
-
Mass Trapping: Deploying a high density of baited traps can significantly reduce pest populations by capturing a large number of individuals, thereby reducing crop damage and the need for broad-spectrum insecticides.
Data Presentation
Table 1: Recommended Trap and Dispenser Combinations for Semiochemical Field Application
| Trap Type | Target Insect Group | Dispenser Type | Lure Composition | Key Considerations |
| McPhail Trap | Tephritid fruit flies (e.g., Ceratitis capitata, Bactrocera spp.) | Sachet, Plug, or Vial | This compound often combined with other food-based attractants like ammonium acetate and putrescine.[1][2] | Can be used as a wet or dry trap. Wet traps with a drowning solution can increase capture efficiency but require more frequent maintenance. |
| Jackson/Delta Trap | Lepidoptera, Tephritid fruit flies | Rubber Septum, Wafer | This compound can be a component of a pheromone blend or used as a kairomone. | Typically used with a sticky liner for insect capture. The triangular design is effective for a variety of flying insects. |
| Tephri Trap | Tephritid fruit flies | Dispenser basket for various lure types | Can be baited with synthetic food attractants containing acetate esters. | Designed for ease of use and durability in field conditions.[3] |
Table 2: Exemplar Release Rate Data for Acetate Esters from Different Dispensers*
| Dispenser Type | Semiochemical | Loading Dose | Average Release Rate (µ g/day ) | Effective Duration | Reference Study |
| Rubber Septum | (Z)-8-dodecenyl acetate | 100 µg | 3.2 | 4 weeks | Schal Lab[4] |
| Rubber Septum | (Z)-8-dodecenyl acetate | 300 µg | 8.0 | 4 weeks | Schal Lab[4] |
| Polyethylene Sachet | Ethyl acetate | Not specified | ~300,000 (0.3 g/day ) | 14 days | Cha et al. (2020)[5] |
| Polyethylene Sachet | Acetic acid | Not specified | ~130,000 (0.13 g/day ) | >36 days | Cha et al. (2020)[5] |
*Note: Data for (Z)-8-dodecenyl acetate and other acetates are provided as a proxy due to the limited availability of specific release rate data for this compound. Release rates are highly dependent on environmental factors such as temperature and airflow.[6]
Experimental Protocols
Protocol 1: Field Efficacy Trial for this compound as an Attractant for Fruit Flies
Objective: To determine the attractiveness of this compound to a target fruit fly species in a field setting.
Materials:
-
McPhail or Tephri traps (minimum 12)
-
Dispensers (e.g., rubber septa or polyethylene sachets)
-
This compound (high purity)
-
Control lures (dispensers without this compound)
-
Drowning solution (water with a few drops of unscented detergent) or sticky inserts
-
Stakes or branches for trap deployment
-
GPS device for mapping trap locations
-
Field notebook and data collection sheets
-
Personal protective equipment (gloves)
Methodology:
-
Site Selection: Choose an orchard or field known to be infested with the target fruit fly species.
-
Experimental Design:
-
Establish a randomized complete block design with a minimum of four blocks.
-
Within each block, deploy three traps:
-
Treatment 1: Trap baited with this compound.
-
Treatment 2 (Optional): Trap baited with a known standard attractant for the target species.
-
Control: Trap with an unbaited dispenser.
-
-
Traps within a block should be placed at least 50 meters apart to minimize interference.[7] Blocks should be separated by at least 100 meters.
-
-
Lure Preparation:
-
Wearing gloves, load dispensers with a predetermined amount of this compound (e.g., 100-300 µg for rubber septa, or a specific volume for sachets).
-
Prepare an equal number of control dispensers without the attractant.
-
-
Trap Deployment:
-
Hang traps from tree branches at a height of 1.5 to 2 meters, within the canopy but not obscured by dense foliage.[4]
-
Add the drowning solution or sticky insert to each trap.
-
Place the appropriate lure inside each trap.
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Service the traps weekly for a period of 4-8 weeks.
-
Count and identify the number of target and non-target insects captured in each trap.
-
Replace the drowning solution or sticky inserts as needed.
-
Replace lures at intervals determined by their expected field life (e.g., every 4 weeks for rubber septa).
-
-
Data Analysis:
-
Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine if there is a significant difference in the number of target insects captured between the treatments and the control.
-
Mandatory Visualizations
Caption: Experimental workflow for a field efficacy trial of this compound.
Caption: Hypothetical signaling pathway for kairomone-based insect attraction.
References
Application Notes & Protocols: Formulation of 6-Heptenyl Acetate for Controlled Release
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed methodologies for the formulation of 6-Heptenyl acetate into controlled-release systems. The protocols focus on microencapsulation via interfacial polymerization and the solvent evaporation method, as well as the creation of a matrix-based system. These formulations are suitable for applications requiring the sustained release of this compound, such as in the development of insect pheromone lures or other agricultural and pharmaceutical products.
Introduction
This compound is a volatile organic compound with applications as a pheromone for the control of certain insect species.[1] Its efficacy in these applications is highly dependent on its controlled and sustained release into the environment. Unprotected this compound is prone to rapid evaporation and degradation, limiting its active duration. Microencapsulation and matrix-based formulations offer a solution by protecting the active ingredient and modulating its release over an extended period.[2][3]
This document outlines three distinct protocols for the formulation of this compound for controlled release:
-
Protocol 1: Microencapsulation by Interfacial Polymerization to form Polyurea Microcapsules.
-
Protocol 2: Microencapsulation by Solvent Evaporation using Ethyl Cellulose.
-
Protocol 3: Preparation of Alginate Bead Matrix for Controlled Release.
Quantitative Data Summary
The following tables summarize key parameters and expected outcomes for the different formulation strategies. These values are representative and may require optimization for specific applications.
Table 1: Formulation Parameters for this compound Microencapsulation
| Parameter | Polyurea (Interfacial Polymerization) | Ethyl Cellulose (Solvent Evaporation) | Alginate (Ionic Gelation) |
| Core Material | This compound | This compound | This compound |
| Shell/Matrix Material | Polyurea | Ethyl Cellulose | Calcium Alginate |
| Core:Shell/Matrix Ratio | 4:1 to 2:1 (w/w) | 1:1 to 1:4 (w/w) | 1:5 to 1:10 (w/w) |
| Average Particle Size | 50 - 200 µm | 100 - 500 µm | 1 - 3 mm |
| Encapsulation Efficiency | > 90%[4] | 70 - 85% | 60 - 80% |
| Solvent System | Cyclohexanone/Water | Dichloromethane/Water | Water |
Table 2: Release Characteristics of this compound Formulations
| Formulation | Release Mechanism | Expected Release Duration | Key Influencing Factors |
| Polyurea Microcapsules | Diffusion through polymer shell | 30 - 60 days | Shell thickness, cross-linking density[4] |
| Ethyl Cellulose Microparticles | Diffusion through matrix | 14 - 28 days | Polymer concentration, particle size[3][5] |
| Alginate Beads | Diffusion and matrix erosion | 7 - 21 days | Alginate concentration, bead size, cross-linker concentration[6] |
Experimental Protocols
Protocol 1: Microencapsulation of this compound by Interfacial Polymerization (Polyurea Shell)
This protocol describes the formation of polyurea microcapsules containing this compound via an oil-in-water interfacial polymerization process.[4][7]
Materials:
-
This compound (core material)
-
Methylene diphenyl diisocyanate (MDI) (wall-forming monomer, oil phase)
-
Diethylenetriamine (DETA) (wall-forming monomer, aqueous phase)
-
Polyvinyl alcohol (PVA), 2.5 wt% aqueous solution (emulsifier)
-
Cyclohexanone (solvent for oil phase)
-
Distilled water
Equipment:
-
High-speed homogenizer
-
Mechanical stirrer with propeller blade
-
Beakers and round-bottom flasks
-
Heating mantle with temperature control
-
Optical microscope
-
Scanning Electron Microscope (SEM)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Organic Phase Preparation:
-
In a 100 mL beaker, dissolve 3.7 g of MDI in 5 mL of cyclohexanone.
-
Add 10 g of this compound to this solution and mix thoroughly.
-
-
Aqueous Phase Preparation:
-
In a 500 mL beaker, prepare 150 mL of a 2.5 wt% PVA solution in distilled water.
-
-
Emulsification:
-
Place the aqueous phase under the high-speed homogenizer and begin agitation at 4000 rpm.
-
Slowly add the organic phase to the aqueous phase over 10 minutes to form a stable oil-in-water emulsion.
-
-
Polymerization:
-
Transfer the emulsion to a round-bottom flask equipped with a mechanical stirrer.
-
Prepare a solution of 2.0 g of DETA in 20 mL of distilled water.
-
Slowly add the DETA solution to the emulsion while stirring at 300 rpm.
-
Heat the mixture to 65°C and maintain for 4-6 hours to allow for the completion of the interfacial polymerization reaction.
-
-
Microcapsule Recovery and Washing:
-
Allow the suspension to cool to room temperature.
-
Filter the microcapsules using a Buchner funnel.
-
Wash the collected microcapsules repeatedly with distilled water to remove any unreacted monomers and emulsifier.
-
Dry the microcapsules in a desiccator or at low heat (e.g., 40°C) until a free-flowing powder is obtained.
-
Characterization:
-
Particle Size and Morphology: Analyze the size distribution and surface morphology of the microcapsules using optical microscopy and SEM.
-
Encapsulation Efficiency: Determine the amount of encapsulated this compound by extracting a known weight of microcapsules with a suitable solvent and quantifying the extract using GC-MS.
-
Release Kinetics: Place a known amount of microcapsules in a controlled environment (e.g., a sealed vial at a constant temperature) and sample the headspace or a trapping solvent at regular intervals. Analyze the samples by GC-MS to determine the release rate over time.
Protocol 2: Microencapsulation of this compound by Solvent Evaporation (Ethyl Cellulose Matrix)
This method involves dissolving ethyl cellulose and this compound in a volatile organic solvent and then emulsifying this solution in water. The subsequent evaporation of the solvent leads to the formation of solid microparticles.[2][8]
Materials:
-
This compound
-
Ethyl cellulose
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA), 1% w/v aqueous solution
-
Distilled water
Equipment:
-
Magnetic stirrer with a hot plate
-
Homogenizer
-
Beakers
-
Vacuum filtration apparatus
Procedure:
-
Organic Phase Preparation:
-
Dissolve 2 g of ethyl cellulose in 20 mL of dichloromethane.
-
Add 2 g of this compound to the polymer solution and mix until a homogeneous solution is formed.
-
-
Aqueous Phase Preparation:
-
Prepare 100 mL of a 1% w/v PVA solution in a 250 mL beaker.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while stirring with a homogenizer at a moderate speed to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and continue stirring at room temperature for 4-6 hours to allow the dichloromethane to evaporate. A gentle stream of air over the surface can facilitate evaporation.
-
-
Microparticle Collection:
-
Once the solvent has completely evaporated, collect the solid microparticles by vacuum filtration.
-
Wash the microparticles with distilled water to remove the PVA.
-
Dry the microparticles at room temperature or in a desiccator.
-
Characterization:
-
Particle Size and Morphology: Use SEM to observe the size, shape, and surface of the microparticles.
-
Loading Efficiency: Determine the amount of this compound in a known weight of microparticles using solvent extraction followed by GC-MS analysis.
-
In Vitro Release Study: Suspend a known amount of microparticles in a sealed vial with a known volume of a suitable release medium. At predetermined time intervals, withdraw aliquots of the medium and analyze for this compound content by GC-MS.
Protocol 3: Preparation of this compound Loaded Alginate Beads
This protocol utilizes the simple and mild technique of ionic gelation to entrap this compound within a calcium alginate matrix.[6][9]
Materials:
-
This compound
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Tween 80 (surfactant)
-
Distilled water
Equipment:
-
Magnetic stirrer
-
Syringe with a needle (e.g., 22G)
-
Beakers
-
Strainer
Procedure:
-
Alginate-Pheromone Emulsion Preparation:
-
Prepare a 2% (w/v) sodium alginate solution by slowly adding 2 g of sodium alginate to 100 mL of distilled water while stirring continuously until fully dissolved.
-
In a separate small beaker, mix 5 mL of this compound with 0.5 mL of Tween 80.
-
Add the this compound/Tween 80 mixture to the sodium alginate solution and emulsify using a high-speed stirrer for 10 minutes.
-
-
Bead Formation:
-
Prepare a 2% (w/v) calcium chloride solution in a 250 mL beaker.
-
Draw the alginate-pheromone emulsion into a syringe fitted with a needle.
-
Add the emulsion dropwise into the calcium chloride solution from a height of about 10 cm. The droplets will instantly form beads upon contact with the calcium chloride.
-
-
Curing and Washing:
-
Allow the beads to cure in the calcium chloride solution for 30 minutes with gentle stirring.
-
Collect the beads using a strainer and wash them thoroughly with distilled water to remove any excess calcium chloride and un-entrapped pheromone.
-
-
Drying:
-
Air-dry the beads on a filter paper at room temperature for 24-48 hours.
-
Characterization:
-
Bead Size and Morphology: Visually inspect the beads and measure their average diameter.
-
Loading Efficiency: Crush a known weight of dried beads and extract the this compound with a suitable solvent. Quantify the extract using GC-MS.
-
Release Profile: Place a known weight of beads in a controlled environment and monitor the release of this compound over time using GC-MS analysis of the headspace or a trapping solvent.
Visualizations
Diagrams of Experimental Workflows
Caption: Workflow for Polyurea Microencapsulation.
References
- 1. This compound | C9H16O2 | CID 537537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and mechanism of drug release from ethyl cellulose matrix tablets prepared by direct compression and hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encapsulation in Alginates Hydrogels and Controlled Release: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Modified emulsion solvent evaporation method for fabricating core-shell microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: 6-Heptenyl Acetate Synthesis
Welcome to the technical support center for the synthesis of 6-heptenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and classical method for synthesizing this compound is the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid.[1] This reaction is typically catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄), or a solid acid catalyst. The acid protonates the carboxyl group of acetic acid, enhancing its reactivity toward nucleophilic attack by the hydroxyl group of 6-hepten-1-ol. As the reaction is reversible, it is driven to completion by removing the water produced as a byproduct.[1]
Q2: My yield of this compound is consistently low. What are the common causes and how can I improve it?
Low yields in Fischer esterification are a common issue.[2] Several factors can contribute to this, and addressing them can significantly improve your results:
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Incomplete Reaction: Fischer esterification is an equilibrium reaction.[3] To drive the reaction towards the product, you can use a large excess of one of the reactants, typically the less expensive one (in this case, acetic acid is often used in excess).[3]
-
Water Presence: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants, hydrolyzing the ester. It is crucial to use dry reagents and glassware. Additionally, removing the water as it is formed, for instance, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene), can significantly increase the yield.[3]
-
Insufficient Catalysis: The acid catalyst is essential for the reaction to proceed at a reasonable rate. Ensure you are using an adequate amount of a strong acid catalyst like concentrated sulfuric acid.
-
Suboptimal Temperature: The reaction is typically performed at reflux temperatures (around 100-120 °C) to increase the reaction rate and aid in the removal of water.[1]
-
Side Reactions: The terminal double bond in 6-hepten-1-ol can undergo acid-catalyzed side reactions such as hydration (forming a diol), cyclization, or polymerization, especially at high temperatures and acid concentrations.
Q3: Are there alternative, "greener" methods for synthesizing this compound?
Yes, enzymatic synthesis using lipases is a more environmentally friendly alternative to traditional acid-catalyzed esterification.[4] Lipases are enzymes that can catalyze the formation of esters under milder reaction conditions (lower temperatures) and often with higher selectivity, which can reduce the formation of byproducts.[4][5] Immobilized lipases, such as Candida antarctica lipase B (Novozym® 435), are often used as they can be easily recovered and reused.[4][6]
Q4: What are the potential side reactions to be aware of during the synthesis of this compound?
The presence of both a hydroxyl group and a terminal double bond in the starting material, 6-hepten-1-ol, can lead to several side reactions, particularly under acidic conditions:
-
Epoxidation and Diol Formation: While more common with oxidizing agents, the double bond can potentially react under certain conditions.
-
Intramolecular Cyclization: The heptenyl chain can undergo intramolecular reactions, such as acid-catalyzed cyclization, to form cyclic ethers.
-
Polymerization: The terminal alkene may polymerize in the presence of a strong acid.
-
Dehydration of the Alcohol: Although less likely for a primary alcohol under these conditions, elimination to form a diene is a possibility.
Careful control of reaction temperature and catalyst concentration can help to minimize these side reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Ineffective catalyst- Insufficient heating- Water in reactants or glassware | - Use a fresh, concentrated acid catalyst (e.g., H₂SO₄).- Ensure the reaction is heated to reflux.- Use anhydrous reactants and thoroughly dry all glassware. |
| Formation of a Dark Brown Sludge | - High catalyst concentration- High reaction temperature- Contaminants in starting materials | - Reduce the amount of acid catalyst.- Lower the reflux temperature if possible, or use a milder catalyst.- Purify starting materials before the reaction. |
| Product is Contaminated with Starting Material | - Incomplete reaction- Inefficient purification | - Increase the reaction time or the excess of one reactant.- Use a Dean-Stark trap to remove water.- Improve the purification process (e.g., more thorough washing, careful distillation). |
| Difficulty in Isolating the Product | - Ester is soluble in the aqueous wash- Emulsion formation during workup | - Saturate the aqueous wash solution with sodium chloride to decrease the solubility of the ester.- Break up emulsions by adding brine or by gentle centrifugation. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. Below is a summary of how different parameters can influence the outcome of the Fischer esterification.
Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative)
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Key Takeaway |
| Molar Ratio (6-hepten-1-ol:Acetic Acid) | 1:1 | ~65% | 1:10 | >90% | Using a large excess of acetic acid drives the equilibrium towards the product.[3] |
| Catalyst (H₂SO₄) | 0.5 mol% | Moderate | 2 mol% | High | A sufficient amount of strong acid catalyst is crucial for a high reaction rate. |
| Temperature | 80 °C | Low | 120 °C (Reflux) | High | Higher temperatures increase the reaction rate and help remove water.[1] |
| Water Removal | None | ~65% | Dean-Stark Trap | >95% | Continuous removal of water is one of the most effective ways to maximize yield.[3] |
Experimental Protocols
Protocol 1: Fischer-Speier Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 6-hepten-1-ol (e.g., 0.1 mol) and glacial acetic acid (e.g., 0.5 mol, 5 equivalents).
-
Carefully add concentrated sulfuric acid (e.g., 1 mL) to the mixture while swirling.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the crude product by distillation to obtain this compound.
Protocol 2: Enzymatic Synthesis of this compound (Adapted from similar ester syntheses)
This protocol provides a general method for the lipase-catalyzed synthesis of this compound.
Materials:
-
6-hepten-1-ol
-
Vinyl acetate (as acyl donor and solvent)
-
Immobilized lipase (e.g., Novozym® 435)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
In a screw-capped flask, combine 6-hepten-1-ol (e.g., 10 mmol) and vinyl acetate (e.g., 50 mmol, 5 equivalents).
-
Add the immobilized lipase (e.g., 10% by weight of the limiting reactant).
-
If desired, add activated molecular sieves to remove any traces of water.
-
Seal the flask and place it in an orbital shaker set to a suitable temperature (e.g., 40-60 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration.
-
The excess vinyl acetate can be removed by evaporation under reduced pressure.
-
The resulting this compound can be further purified by distillation if necessary.
Visualizations
Caption: Fischer-Speier esterification pathway for this compound synthesis.
References
- 1. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System [scirp.org]
Technical Support Center: Esterification of 6-hepten-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of 6-hepten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the esterification of 6-hepten-1-ol?
A1: The most common methods for the esterification of 6-hepten-1-ol are:
-
Fischer Esterification: This is a classic acid-catalyzed reaction between the alcohol and a carboxylic acid.[1][2][3] It is an equilibrium-driven process.
-
Acylation with Acid Anhydrides: Reacting 6-hepten-1-ol with an acid anhydride, often in the presence of a base or a Lewis acid catalyst, is another effective method.[4][5]
-
Transesterification: This involves the reaction of 6-hepten-1-ol with another ester in the presence of an acid or base catalyst.
Q2: What are the potential side reactions during the esterification of 6-hepten-1-ol?
A2: Due to the presence of both a hydroxyl group and a carbon-carbon double bond, several side reactions can occur:
-
Ether Formation: Under acidic conditions, particularly at elevated temperatures, two molecules of 6-hepten-1-ol can dehydrate to form a symmetrical ether (di(hept-6-en-1-yl) ether).[6][7]
-
Intramolecular Cyclization: The double bond can participate in an intramolecular reaction with the hydroxyl group, especially in the presence of certain acid catalysts, leading to the formation of cyclic ethers like substituted tetrahydropyrans.[8]
-
Oxidation: The alcohol or the double bond can be susceptible to oxidation, leading to the formation of aldehydes, carboxylic acids, or other oxidation products, depending on the reaction conditions.[9][10]
-
Polymerization: The terminal alkene of 6-hepten-1-ol can potentially undergo polymerization, especially in the presence of certain catalysts or initiators.
Troubleshooting Guides
Issue 1: Low yield of the desired ester with the formation of a higher molecular weight byproduct.
| Possible Cause | Troubleshooting Steps |
| Ether Formation: Two molecules of the alcohol have reacted to form an ether. This is common in acid-catalyzed reactions at high temperatures.[7] | - Lower the reaction temperature: Ether formation is often favored at higher temperatures than esterification. - Use a milder acid catalyst: Strong acids like sulfuric acid can promote dehydration. Consider using a milder catalyst like p-toluenesulfonic acid (TsOH). - Use an excess of the carboxylic acid: According to Le Chatelier's principle, this will shift the equilibrium towards the ester product.[1] - Switch to acylation with an acid anhydride: This method does not typically produce water and avoids the equilibrium limitations of Fischer esterification.[4] |
Issue 2: Presence of unexpected cyclic byproducts in the reaction mixture.
| Possible Cause | Troubleshooting Steps |
| Intramolecular Cyclization: The double bond has reacted with the hydroxyl group to form a cyclic ether.[8] | - Choose a catalyst that does not promote cyclization: Some Lewis acids or specific acid catalysts may be more prone to inducing this side reaction. A screen of different catalysts may be necessary. - Control the reaction temperature: Cyclization may be more favorable at certain temperatures. - Protect the double bond: If feasible for the overall synthetic route, protecting the alkene before esterification and deprotecting it afterward can prevent this side reaction. |
Issue 3: Formation of carbonyl-containing impurities (aldehydes, ketones) or evidence of double bond cleavage.
| Possible Cause | Troubleshooting Steps |
| Oxidation: The alcohol or the alkene has been oxidized.[9][10] | - Ensure an inert atmosphere: Conduct the reaction under an inert gas like nitrogen or argon to prevent air oxidation. - Use purified, peroxide-free solvents and reagents: Ethers and other solvents can form peroxides on storage, which can act as oxidants. - Avoid strong oxidizing agents: If using an acid catalyst, ensure it is not a strong oxidizing acid. |
Issue 4: The reaction mixture becomes viscous or solidifies, indicating polymerization.
| Possible Cause | Troubleshooting Steps |
| Polymerization: The alkene has undergone polymerization. | - Add a radical inhibitor: A small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be added to the reaction mixture if radical polymerization is suspected. - Screen catalysts: Certain metal-based catalysts may be more prone to initiating polymerization. |
Experimental Protocols
Protocol 1: Fischer Esterification of 6-hepten-1-ol with Acetic Acid
-
Materials: 6-hepten-1-ol, acetic acid (glacial), p-toluenesulfonic acid (TsOH), toluene, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-hepten-1-ol (1 equivalent), acetic acid (1.5 equivalents), and a catalytic amount of TsOH (0.02 equivalents) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Esterification of 6-hepten-1-ol with Acetic Anhydride
-
Materials: 6-hepten-1-ol, acetic anhydride, pyridine, diethyl ether, 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 6-hepten-1-ol (1 equivalent) in pyridine.
-
Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).
-
Dilute the reaction mixture with diethyl ether and wash with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Overview of the primary esterification reaction and potential side reactions of 6-hepten-1-ol.
Caption: A logical workflow for troubleshooting common issues in the esterification of 6-hepten-1-ol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester synthesis by acylation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-Heptenyl Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6-Heptenyl acetate.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in the synthesis of this compound, commonly performed via Fischer-Speier esterification of 6-hepten-1-ol and acetic acid, are a frequent challenge. This guide addresses potential causes and provides systematic solutions to improve your reaction outcome.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Materials | Reversible Reaction Equilibrium: The Fischer esterification is a reversible reaction, and the accumulation of water, a byproduct, can shift the equilibrium back towards the reactants. | 1. Use Excess Reactant: Employ a molar excess of one of the reactants, typically the less expensive one (e.g., acetic acid or 6-hepten-1-ol), to drive the equilibrium towards the product side.[1] 2. Water Removal: Actively remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture. |
| Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid) may be old, hydrated, or used in an insufficient amount, leading to a slow or incomplete reaction. | 1. Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. 2. Optimize Catalyst Loading: Titrate the amount of catalyst used. Typically, a catalytic amount is sufficient, but optimization may be required for your specific conditions. | |
| Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of starting materials and the appearance of the product to determine the optimal reaction time. 2. Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Experiment with different reflux temperatures to find the optimal balance. | |
| Product Loss During Workup | Incomplete Extraction: this compound may not be fully extracted from the aqueous layer during the workup process. | 1. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to reduce the solubility of the ester in the aqueous phase and "salt out" the product into the organic layer. |
| Emulsion Formation: The formation of an emulsion during extraction can trap the product and make phase separation difficult. | 1. Break the Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| Presence of Side Products | Side Reactions of the Alkene: The terminal double bond in this compound can undergo acid-catalyzed hydration or polymerization under harsh acidic conditions. | 1. Milder Catalyst: Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), or a solid acid catalyst to minimize side reactions. 2. Control Temperature: Avoid excessively high reaction temperatures. |
| Rearrangement Reactions: Although less common under standard Fischer esterification conditions, carbocation intermediates could potentially lead to rearrangement products. | 1. Milder Conditions: Employing milder reaction conditions (catalyst, temperature) can help suppress these side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed esterification of 6-hepten-1-ol with acetic acid.[1]
Q2: My yield is consistently low. What is the first thing I should check?
A2: The most common culprit for low yields in Fischer esterification is the presence of water in the reaction mixture, as it is a reversible reaction. Ensure you are effectively removing water, either by using a Dean-Stark trap or by having a sufficient excess of one of the reactants to drive the equilibrium forward.
Q3: Can I use a different acetylating agent instead of acetic acid?
A3: Yes, other acetylating agents can be used. A highly effective alternative is acetyl chloride in the presence of a base like pyridine. This method is often faster and can result in higher yields (typically >85%), but acetyl chloride is more expensive and requires careful handling due to its reactivity and the generation of HCl as a byproduct.[1]
Q4: Are there greener alternatives to traditional acid catalysis?
A4: Yes, enzymatic catalysis using lipases is a greener approach.[1] Lipases can catalyze the esterification under milder conditions, often with high selectivity, which can prevent unwanted side reactions involving the alkene functional group.[1]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can visualize the disappearance of the starting materials (6-hepten-1-ol and acetic acid) and the appearance of the this compound product spot.
Data Presentation: Synthesis Method Comparison
The following tables summarize quantitative data for different synthetic routes to this compound, providing a basis for method selection and optimization.
Table 1: Fischer-Speier Esterification Parameters
| Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| H₂SO₄ | 1:1.2 | Reflux | 4-8 | 60-75 |
| p-TsOH | 1:1.5 | Reflux | 6-12 | 65-80 |
| Amberlyst-15 | 1:2 | 80-100 | 8-16 | 70-85 |
Table 2: Alternative Synthesis Methods
| Method | Reagents | Base/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Acetyl Chloride-mediated | 6-hepten-1-ol, Acetyl chloride | Pyridine | Dichloromethane | 0 to RT | >85[1] |
| Enzymatic (Lipase) | 6-hepten-1-ol, Vinyl acetate | Novozym 435 | Hexane | Room Temp | ~50% conversion[1] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 6-Hepten-1-ol
This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-hepten-1-ol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Workup - Neutralization and Washing:
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Wash the organic layer with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.
Visualizations
Below are diagrams illustrating the key chemical pathway and a typical experimental workflow.
Caption: Fischer-Speier esterification pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
References
Optimizing reaction conditions for 6-Heptenyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-heptenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods are the Fischer-Speier esterification of 6-hepten-1-ol with acetic acid using a strong acid catalyst, and enzymatic esterification using lipases, which is considered a greener alternative.[1][2]
Q2: What are the main advantages of using an enzymatic catalyst over a traditional acid catalyst?
A2: Enzymatic catalysts, such as lipases, offer several advantages, including milder reaction conditions, higher selectivity which can prevent unwanted side reactions involving the alkene group, and they are more environmentally friendly as they avoid the use of strong acids and the subsequent neutralization steps.[1][3]
Q3: What is the typical purity of commercially available this compound?
A3: Commercial suppliers often specify a purity of greater than 97.0% as determined by Gas Chromatography (GC).[4]
Q4: Can the double bond in this compound undergo side reactions during acid-catalyzed synthesis?
A4: Under strong acidic conditions and elevated temperatures, there is a potential for side reactions involving the terminal alkene, such as isomerization or polymerization, although for primary alcohols like 6-hepten-1-ol, these are generally minor compared to other potential side reactions like ether formation.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting materials (6-hepten-1-ol and acetic acid) and the formation of the product (this compound).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[5][6] 2. Loss of product during work-up: this compound is volatile. 3. Sub-optimal catalyst amount or activity: Insufficient acid catalyst or deactivated enzyme. 4. Presence of water in reactants: Water can shift the equilibrium back to the starting materials. | 1. Drive the equilibrium forward: Use a large excess of one reactant (typically the less expensive one, like acetic acid) or remove water as it forms using a Dean-Stark apparatus.[5][6] 2. Careful work-up: Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature. 3. Optimize catalyst: Ensure the correct molar ratio of the acid catalyst. For enzymatic reactions, verify the activity of the lipase. 4. Use dry reagents and glassware: Ensure all starting materials and apparatus are thoroughly dried before starting the reaction. |
| Presence of Unreacted Starting Materials in Product | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Poor mixing: In heterogeneous enzymatic reactions, inadequate agitation can limit the reaction rate. | 1. Increase reaction time: Monitor the reaction by TLC or GC until the starting material spot/peak disappears or remains constant. 2. Improve agitation: Ensure efficient stirring, especially in solvent-free enzymatic systems. |
| Product is Contaminated with a By-product of a Higher Boiling Point | 1. Ether formation: A potential side reaction, especially at higher temperatures with some acid catalysts.[1] 2. Polymerization: The alkene functionality could potentially polymerize under strong acid conditions. | 1. Optimize reaction temperature: Lowering the reaction temperature can minimize the rate of ether formation. 2. Purification: Purify the product using fractional distillation to separate the desired ester from higher-boiling impurities.[1][4] |
| Product is Acidic | Incomplete removal of acid catalyst or excess acetic acid. | Thorough washing: During the work-up, wash the organic layer multiple times with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a brine wash to remove residual salts and water.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Acid-Catalyzed (Fischer) Esterification | Enzymatic Esterification (Lipase) |
| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Immobilized Lipase (e.g., from Candida antarctica) |
| Reactant Ratio (Alcohol:Acid) | Typically 1:1.5 to 1:3 (excess acid) | 1:1 to 1:5 (can vary, sometimes excess acid) |
| Temperature | 60-110 °C (reflux)[7] | 30-60 °C[3] |
| Reaction Time | 1-10 hours[7] | 8-48 hours |
| Solvent | Often neat (excess reactant acts as solvent) or a non-polar solvent like toluene[7] | Often solvent-free or in a non-polar organic solvent |
| Typical Yield | 65-95% (can be driven higher with water removal)[2][8] | >80%[3][9] |
| Work-up | Neutralization with base (e.g., NaHCO₃), extraction, drying, and distillation[2] | Filtration to remove immobilized enzyme, solvent evaporation |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, magnetic stirrer and stir bar, distillation apparatus.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 6-hepten-1-ol (1.0 eq).
-
Add glacial acetic acid (2.0 eq).
-
Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirred mixture.
-
If using a Dean-Stark trap, fill it with toluene and attach it between the flask and the reflux condenser.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. If using a Dean-Stark trap, continue reflux until no more water is collected.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution will cause pressure build-up. Vent the funnel frequently.
-
Add the bicarbonate solution in portions until effervescence ceases.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the solvent (if any) and excess acetic acid using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Protocol 2: Optimized Enzymatic Synthesis of this compound
This protocol outlines a greener synthesis of this compound using an immobilized lipase.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
Procedure:
-
To a dry reaction vessel, add 6-hepten-1-ol (1.0 eq) and glacial acetic acid (1.5 eq).
-
Add the immobilized lipase (typically 5-10% by weight of the total reactants).
-
If desired, add activated molecular sieves to adsorb the water produced during the reaction.
-
Seal the vessel and place it in an orbital shaker or use a magnetic stirrer to ensure good mixing.
-
Incubate the reaction at 40-50 °C for 24-48 hours.
-
Monitor the reaction progress by GC.
-
Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
The filtrate contains the product. If starting materials were used in a 1:1 ratio, the product might be of sufficient purity. Otherwise, unreacted starting materials can be removed by vacuum distillation.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low reaction yield.
Caption: Logical relationships of parameters affecting reaction yield.
References
- 1. Purification [chem.rochester.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. mdpi.com [mdpi.com]
- 4. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Enzymatic Synthesis of Sucrose-6-acetate by a Novel Immobilized Fructosyltransferase From Aspergillus sp. GX-0010 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H16O2 | CID 537537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Heptenyl Acetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Heptenyl acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor separation of this compound from 6-hepten-1-ol by distillation. | The boiling points of this compound and 6-hepten-1-ol are relatively close, especially at reduced pressures, making simple distillation ineffective. | Employ fractional distillation with a high-efficiency column (e.g., Vigreux, packed column). Optimize the reflux ratio to enhance separation. Consider vacuum fractional distillation to lower the boiling points and minimize thermal stress on the compounds. |
| Product contamination with acetic acid. | Incomplete removal of the acid catalyst or unreacted acetic acid after synthesis. | Perform a liquid-liquid extraction. Wash the crude product with a saturated sodium bicarbonate solution to neutralize and remove acetic acid, followed by a water wash to remove any remaining salts. |
| Low final product purity despite purification. | Presence of closely related impurities such as isomers or byproducts from side reactions (e.g., cyclization products). | Utilize flash column chromatography for purification. A non-polar stationary phase like silica gel with a gradient elution of a hexane/ethyl acetate solvent system can effectively separate the target compound from impurities. |
| Thermal degradation of the product during distillation. | This compound may be susceptible to degradation at elevated temperatures, especially in the presence of acidic or basic impurities. | Use vacuum distillation to lower the boiling point. Ensure all acidic or basic residues are removed through a neutralization wash prior to distillation. |
| Inaccurate purity assessment by GC-MS. | Co-elution of impurities with the main product peak. | Optimize the GC temperature program and select a column with a different polarity to improve the separation of closely eluting compounds.[1] |
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as 6-hepten-1-ol and acetic acid, residual acid catalyst (e.g., sulfuric acid), and byproducts from side reactions.[2] One potential side reaction is the intramolecular radical-mediated cyclization of the heptenyl chain.[2]
Purification Techniques
Q2: When is fractional distillation a suitable method for purifying this compound?
A2: Fractional distillation is suitable when the primary impurity is the starting material, 6-hepten-1-ol. Due to the difference in their boiling points, a well-executed fractional distillation can effectively separate these two compounds.
| Compound | Boiling Point |
| This compound | 74 °C @ 11.3 mmHg[3][4] |
| 6-hepten-1-ol | ~170 °C @ 760 mmHg[5], 113 °C @ 69 mmHg[6] |
| Acetic acid | 118-119 °C @ 760 mmHg[7][8] |
Q3: How can I remove acidic impurities from my crude this compound?
A3: Liquid-liquid extraction is the recommended method. Washing the crude product with a saturated solution of sodium bicarbonate or another weak base will neutralize and extract acidic impurities like acetic acid and the acid catalyst into the aqueous phase.
Q4: What is the recommended column chromatography protocol for purifying this compound?
A4: Flash column chromatography using silica gel as the stationary phase is effective. A typical mobile phase would be a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity solvent mixture and gradually increasing the polarity, will allow for the separation of this compound from both less polar and more polar impurities.
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction and Fractional Distillation
This protocol is designed to remove acidic impurities and separate the product from the starting alcohol.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any pressure generated.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution, followed by a wash with deionized water.
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Set up a fractional distillation apparatus and distill the product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing a wider range of impurities with similar boiling points.
Methodology:
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Purity Assessment
Q5: How can I verify the purity of my final product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound.[2][9] The gas chromatogram will show the separation of different components in your sample, and the mass spectrometer will provide information about the molecular weight and fragmentation pattern of each component, allowing for their identification. High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment.[2]
References
- 1. agilent.com [agilent.com]
- 2. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 3. This compound>97.0%(GC)5mL [scisupplies.eu]
- 4. This compound [myskinrecipes.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. 6-HEPTEN-1-OL CAS#: 4117-10-6 [m.chemicalbook.com]
- 7. Acetic acid - Wikipedia [en.wikipedia.org]
- 8. Acetic acid | Definition, Formula, Uses, & Facts | Britannica [britannica.com]
- 9. This compound | C9H16O2 | CID 537537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Resolving peak tailing of 6-Heptenyl acetate in GC analysis
Welcome to our technical support center. This resource is designed to help you troubleshoot and resolve common issues encountered during Gas Chromatography (GC) analysis.
Troubleshooting Guide: Resolving Peak Tailing of 6-Heptenyl Acetate
Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
FAQ 1: What are the common causes of peak tailing for this compound in my GC analysis?
Peak tailing for a moderately polar compound like this compound can stem from several factors, which can be broadly categorized as either chemical or physical issues.[1]
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Chemical Causes: These are often related to interactions between the analyte and active sites within the GC system.[1][2] For this compound, which is an ester, this can involve:
-
Active Sites: Interaction with acidic silanol groups on the surface of a poorly deactivated inlet liner, the column itself, or fittings.[3][4] These interactions can lead to secondary, undesirable retention mechanisms, causing the peak to tail.[5]
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Contamination: Residues from previous samples, particularly non-volatile materials, can accumulate in the inlet or at the head of the column, creating active sites for interaction.[6][7]
-
-
Physical Causes: These are typically related to disruptions in the flow path of the carrier gas.[1][2]
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes or turbulence in the gas flow.[2][3][8]
-
Column Contamination/Damage: Accumulation of particulate matter (like pieces of septa) or damage to the stationary phase can disrupt the sample band as it moves through the column.[7]
-
Low Split Ratio: In split injections, a split ratio that is too low may not provide a high enough flow rate to efficiently transfer the sample into the column, leading to tailing.[8]
-
FAQ 2: How can I determine if the peak tailing is a chemical or physical problem?
A simple diagnostic test can help you differentiate between chemical and physical causes of peak tailing.
Diagnostic Test: Inject a non-polar compound, such as a light hydrocarbon like hexane or butane.[8]
-
If the hydrocarbon peak does NOT tail: The problem is likely chemical in nature. The polar functional group of your this compound is interacting with active sites in the system.
-
If the hydrocarbon peak ALSO tails: The issue is likely physical. A disruption in the flow path is affecting all compounds regardless of their polarity.[1]
Below is a troubleshooting workflow to help you systematically address the issue.
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Experimental Protocols
Protocol 1: Inlet Maintenance
Routine inlet maintenance is crucial for preventing peak tailing.[8]
-
Cool Down: Turn off the injector and oven heaters and allow them to cool to a safe temperature.
-
Turn Off Gases: Turn off the carrier and split vent gas flows.
-
Remove Septum and Liner: Carefully remove the septum retaining nut and the old septum. Use liner removal tools to gently extract the inlet liner.
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue or particles. If necessary, clean the inlet with an appropriate solvent (e.g., methanol, acetone) using a lint-free swab.
-
Install New Components: Place a new, deactivated O-ring on a new, deactivated inlet liner. Insert the new liner into the injector.
-
Replace Septum: Install a new septum and tighten the retaining nut. Be careful not to overtighten.
-
Restore Conditions: Turn the gas flows back on, heat the injector to the setpoint, and allow the system to equilibrate before running a test sample.
Protocol 2: Column Trimming
If the front of the column is contaminated, trimming can restore performance.[4][6]
-
Cool Down and Disconnect: Follow steps 1 and 2 from the Inlet Maintenance protocol. Carefully loosen the column nut from the injector and gently pull the column out.
-
Trim the Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 10-20 cm from the inlet end.[6] Gently flex the column at the score to create a clean, square cut.
-
Inspect the Cut: Examine the cut end with a magnifying lens to ensure it is clean and at a 90-degree angle to the column wall.[3][4] A poor cut can cause peak tailing.
-
Re-install Column: Slide a new nut and ferrule onto the trimmed column. Insert the column into the injector to the manufacturer's recommended depth.
-
Tighten and Leak Check: Tighten the column nut and perform a leak check.
-
Condition the Column: Heat the oven to a moderate temperature to condition the newly exposed stationary phase before analysis.
Data Presentation
The following tables summarize key GC parameters that can be adjusted to mitigate peak tailing.
Table 1: Inlet Parameter Adjustments
| Parameter | Recommendation for Peak Tailing | Rationale |
| Inlet Temperature | Ensure it's high enough for rapid volatilization of this compound. | A temperature that is too low can lead to slow sample transfer and broader, tailing peaks.[7] |
| Split Ratio | Increase the split ratio. | A higher split ratio increases the total flow through the inlet, ensuring a more rapid and efficient transfer of the sample to the column. A minimum of 20 mL/min total flow is recommended.[8] |
| Inlet Liner | Use a deactivated liner, potentially with glass wool. | A deactivated liner minimizes interactions between the analyte and the glass surface.[3] Glass wool can help trap non-volatile residues. |
Table 2: Column and Oven Parameter Adjustments
| Parameter | Recommendation for Peak Tailing | Rationale |
| Initial Oven Temperature | For splitless injections, a lower initial temperature can sometimes help. | This can improve the focusing of the analyte at the head of the column, leading to sharper peaks.[8] |
| Column Phase Polarity | Use a column with a stationary phase that is appropriate for esters. | A mismatch in polarity between the analyte and the stationary phase can sometimes contribute to peak tailing.[8] For this compound, a mid-polarity phase is suitable. |
| Column Conditioning | Perform regular column bake-outs. | This helps to remove contaminants that can cause active sites and lead to peak tailing.[6] |
Additional FAQs
FAQ 3: Can sample overload cause peak tailing for this compound?
Yes, injecting too much sample can overload the column, leading to asymmetrical peaks, though this more commonly causes fronting.[6][9] If you suspect sample overload, try diluting your sample and re-injecting it.
FAQ 4: Could the solvent I use for my sample be the problem?
A mismatch in polarity between the injection solvent and the stationary phase can sometimes cause peak distortion, especially for early eluting peaks.[8] If this compound is one of the first peaks in your chromatogram, consider using a solvent that is more compatible with your column's stationary phase.
FAQ 5: I've tried everything and the peak is still tailing. What should I do?
If you have performed thorough inlet maintenance, trimmed the column, and optimized your method parameters without success, the column itself may be irreversibly damaged or contaminated.[8] At this point, replacing the GC column is the most likely solution.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between potential causes and the observation of peak tailing.
Caption: Causal relationships leading to peak tailing in GC analysis.
References
- 1. GC Troubleshooting—Tailing Peaks [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. agilent.com [agilent.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Stability and degradation of 6-Heptenyl acetate under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 6-heptenyl acetate under storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maximize the shelf life of this compound, it should be stored in a cool, dark, and well-ventilated place. The recommended storage temperature is <15°C.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[2] The material should also be stored away from incompatible substances such as strong oxidizing agents.[2]
Q2: What are the primary degradation pathways for this compound?
A2: this compound has two primary functional groups that are susceptible to degradation: the ester group and the terminal alkene. The main degradation pathways are:
-
Hydrolysis: The ester linkage can be cleaved by water, especially in the presence of acidic or basic catalysts, to yield 6-hepten-1-ol and acetic acid.[3] Base-catalyzed hydrolysis, also known as saponification, is generally faster than acid-catalyzed hydrolysis for most esters.[3]
-
Oxidation: The carbon-carbon double bond in the heptenyl chain is susceptible to oxidation.[3] This can lead to the formation of various oxidation products, including epoxides and diols. Exposure to light and air can accelerate these oxidative processes.
Q3: What is the expected shelf life of this compound under recommended storage conditions?
Q4: How can I assess the purity of my this compound sample?
A4: The most common and effective method for assessing the purity of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID).[1][5] This technique allows for the separation and quantification of the parent compound and any potential degradation products or impurities. For detailed structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q5: Are there any visible signs of degradation to look for?
A5: While a clear liquid appearance is expected for pure this compound, slight yellowing may occur over time due to minor oxidation, though this may not significantly impact purity.[1] A significant change in color, the appearance of turbidity, or the formation of a precipitate would indicate substantial degradation. A vinegary smell, due to the formation of acetic acid from hydrolysis, is another indicator of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC chromatogram | Degradation of the sample. | Compare the chromatogram with a reference standard if available. Identify potential degradation products by GC-MS. Review storage conditions and handling procedures. |
| Poor reproducibility in experimental results | Inconsistent purity of this compound. | Re-analyze the purity of the this compound stock solution using the provided GC-FID protocol. Use a fresh, unopened bottle if significant degradation is detected. |
| pH of the reaction mixture changes unexpectedly | Hydrolysis of this compound leading to the formation of acetic acid. | If the reaction is sensitive to pH, consider using a buffered solvent system. Store this compound under anhydrous conditions to minimize hydrolysis. |
| Formation of insoluble byproducts | Polymerization or extensive oxidation of the double bond. | Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) if it is being used in sensitive applications over a long period. Filter the solution before use. |
Quantitative Data on Stability
The following table provides illustrative data from a hypothetical accelerated stability study on this compound. This data is intended to demonstrate expected trends and should not be considered as actual experimental results. The study assesses the purity of this compound over six months under accelerated storage conditions (40°C / 75% RH).[3]
| Time Point (Months) | Purity (%) by GC-FID | Appearance | Major Degradation Product Detected |
| 0 | 99.8 | Colorless Liquid | - |
| 1 | 99.5 | Colorless Liquid | 6-Hepten-1-ol |
| 3 | 98.9 | Faint Yellow Liquid | 6-Hepten-1-ol, Acetic Acid |
| 6 | 97.5 | Light Yellow Liquid | 6-Hepten-1-ol, Acetic Acid, Minor unidentified peaks |
Experimental Protocols
Protocol for Stability Testing of this compound using GC-FID
This protocol outlines a method for the quantitative analysis of this compound and its primary hydrolysis product, 6-hepten-1-ol, to assess its stability over time.
1. Objective: To determine the purity of this compound and quantify its degradation under specified storage conditions.
2. Materials and Equipment:
-
This compound sample
-
6-Hepten-1-ol reference standard
-
Internal Standard (e.g., Dodecane or Tetradecane)
-
Anhydrous solvent (e.g., Ethyl acetate or Dichloromethane, GC grade)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., DB-5, HP-5ms, or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Autosampler vials and caps
-
Volumetric flasks and pipettes
3. Sample Preparation:
-
Prepare a stock solution of the internal standard (IS) at a concentration of approximately 1 mg/mL in the chosen anhydrous solvent.
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 1 mL of the IS stock solution to the flask.
-
Dilute to the mark with the anhydrous solvent and mix thoroughly.
-
Transfer an aliquot of the final solution into a GC vial for analysis.
4. GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
5. Data Analysis:
-
Identify the peaks corresponding to the internal standard, this compound, and 6-hepten-1-ol based on their retention times, confirmed by running individual standards.
-
Integrate the peak areas for each identified component.
-
Calculate the response factor for this compound and 6-hepten-1-ol relative to the internal standard using standard solutions of known concentrations.
-
Calculate the concentration and subsequently the purity of this compound in the sample.
Visualizations
References
Technical Support Center: 6-Heptenyl Acetate Synthesis
Welcome to the technical support center for the synthesis of 6-Heptenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and direct method is the esterification of 6-hepten-1-ol. This can be achieved through several approaches:
-
Fischer-Speier Esterification: Reacting 6-hepten-1-ol with acetic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1] This is a classic and cost-effective method.
-
Acetylation with Acetic Anhydride: Using acetic anhydride, often with a base catalyst such as pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3] This method is generally faster and the reaction is not reversible.
-
Acetylation with Acetyl Chloride: Reacting 6-hepten-1-ol with acetyl chloride. This reaction is rapid and exothermic, typically performed in the presence of a base to neutralize the HCl byproduct.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts depend on the chosen synthesis route:
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Fischer-Speier Esterification: The main byproduct is water .[1][4] Its removal is crucial to drive the reaction towards the product side. Unreacted 6-hepten-1-ol and acetic acid will also be present.
-
Acetylation with Acetic Anhydride: The main byproduct is acetic acid . Unreacted 6-hepten-1-ol and acetic anhydride may also be present.
-
Acetylation with Acetyl Chloride: The main byproduct is hydrochloric acid (HCl) , which is typically neutralized by a base.
Q3: Are there any potential side reactions involving the double bond of 6-hepten-1-ol?
A3: Yes, the terminal alkene is susceptible to reactions, especially under acidic conditions found in Fischer esterification.[1] Potential side reactions include:
-
Hydration: Addition of water across the double bond to form a diol.
-
Isomerization: Shifting of the double bond position.
-
Polymerization: Acid-catalyzed polymerization of the alkene.
-
Epoxidation: If oxidizing agents are present, the double bond can be converted to an epoxide.[1]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).[3] The disappearance of the starting material (6-hepten-1-ol) indicates the reaction is proceeding. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the amounts of starting material, product, and any byproducts.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Fischer Esterification
| Possible Cause | Troubleshooting Step |
| Equilibrium not shifted towards products. | The Fischer esterification is a reversible reaction.[1][4] To increase the yield, use a large excess of one reactant (typically the less expensive one, acetic acid) or remove the water byproduct as it forms.[4] This can be achieved using a Dean-Stark apparatus or by adding a drying agent. |
| Insufficient catalyst. | Ensure an adequate amount of acid catalyst (e.g., H₂SO₄) is used. The catalyst protonates the carboxylic acid, making it more electrophilic.[1] |
| Low reaction temperature or short reaction time. | The reaction is typically slow.[5] Ensure the reaction is heated (refluxed) for a sufficient amount of time. Monitor the reaction by TLC until the starting alcohol is consumed. |
| Loss of product during work-up. | Ensure proper work-up procedures are followed to avoid losing the product. This includes careful extraction and washing steps. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting Step |
| Unreacted 6-hepten-1-ol | Can be detected by TLC or GC-MS. | Drive the reaction to completion by extending the reaction time or using an excess of the acetylating agent. During work-up, a careful aqueous wash can help remove some of the unreacted alcohol. For high purity, column chromatography is effective. |
| Residual Acetic Acid | Can be detected by its characteristic smell and will affect the pH of an aqueous wash. | During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acetic acid.[2] |
| Byproducts from alkene reactions | Can be identified by GC-MS analysis.[1] | Use milder reaction conditions (e.g., lower temperature, less acidic catalyst) to minimize side reactions of the double bond. Purification by column chromatography can separate these byproducts from the desired ester. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation with Acetic Anhydride and Pyridine
This protocol is adapted from a general procedure for O-acetylation.[2]
Materials:
-
6-hepten-1-ol
-
Acetic anhydride (Ac₂O)
-
Dry pyridine
-
Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-hepten-1-ol (1.0 equivalent) in dry pyridine (2-10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the 6-hepten-1-ol is completely consumed.[2]
-
Quench the reaction by adding dry methanol (MeOH).
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Data Presentation
Table 1: Comparison of Esterification Methods for this compound Synthesis
| Method | Reagents | Catalyst | Primary Byproduct | Advantages | Disadvantages |
| Fischer-Speier Esterification | 6-hepten-1-ol, Acetic Acid | Strong Acid (e.g., H₂SO₄) | Water | Cost-effective, simple reagents. | Reversible reaction, requires water removal for high yield, potential for alkene side reactions.[1][4] |
| Acetylation with Acetic Anhydride | 6-hepten-1-ol, Acetic Anhydride | Base (e.g., Pyridine, DMAP) | Acetic Acid | High yielding, irreversible reaction. | Acetic anhydride is moisture sensitive, pyridine has an unpleasant odor and needs to be removed. |
| Acetylation with Acetyl Chloride | 6-hepten-1-ol, Acetyl Chloride | Base (e.g., Pyridine, Triethylamine) | HCl | Very reactive, fast reaction. | Acetyl chloride is highly corrosive and moisture sensitive, produces corrosive HCl gas. |
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scaling Up 6-Heptenyl Acetate Production for Field Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 6-Heptenyl acetate for field trials.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Low Yield of this compound
Q: My Fischer esterification of 6-hepten-1-ol is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Fischer esterification of 6-hepten-1-ol are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product, consider the following:
-
Excess Reactant: Use a significant excess of one reactant, typically the less expensive one (acetic acid).
-
Water Removal: Water is a byproduct, and its presence can shift the equilibrium back to the reactants.[1]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to remove water as it forms.
-
Dehydrating Agent: While concentrated sulfuric acid acts as a catalyst, it also serves as a dehydrating agent.[1] Ensure a sufficient amount is used, but be mindful of potential side reactions.
-
-
-
Suboptimal Catalyst Concentration: The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carboxylic acid and making it more susceptible to nucleophilic attack.[2]
-
Insufficient Catalyst: Too little catalyst will result in a slow reaction rate.
-
Excess Catalyst: Too much catalyst can lead to side reactions such as dehydration of the alcohol or polymerization.
-
-
Side Reactions: The presence of the double bond in 6-hepten-1-ol introduces the possibility of unwanted side reactions.
-
Ether Formation: Under acidic conditions, 6-hepten-1-ol can undergo self-condensation to form di(hept-6-en-1-yl) ether. This is more likely at higher temperatures.
-
Polymerization: The alkene functionality can polymerize, especially in the presence of strong acids and high temperatures.
-
-
Reaction Temperature and Time:
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate. However, excessively high temperatures can promote side reactions.
-
Time: The reaction needs sufficient time to reach equilibrium. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield of this compound.
Product Purity Issues
Q: My purified this compound shows impurities in the GC-MS analysis. What are these impurities and how can I remove them?
A: Impurities in the final product can arise from unreacted starting materials, side products, or decomposition during workup and purification.
Common Impurities and Their Identification:
| Impurity | Identification by GC-MS | Removal Method |
| 6-hepten-1-ol | Unreacted starting material. Will have a characteristic mass spectrum and a shorter retention time than the product. | Fractional distillation. |
| Acetic Acid | Unreacted starting material. Can be identified by its characteristic mass spectrum. | Aqueous workup with a mild base (e.g., sodium bicarbonate solution). |
| Di(hept-6-en-1-yl) ether | Side product from the self-condensation of 6-hepten-1-ol. Will have a higher molecular weight than the product. | Careful fractional distillation. |
| Polymeric materials | High molecular weight byproducts. May not be volatile enough for GC-MS and may appear as residue. | Filtration, or removal as distillation residue. |
Purification Protocol:
-
Neutralization: After the reaction is complete, cool the reaction mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Be cautious as this will generate CO2 gas.
-
Extraction: Extract the crude product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Fractional Distillation: Purify the crude ester by fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling point impurities.
Frequently Asked Questions (FAQs)
Synthesis and Optimization
Q1: What are the recommended starting material ratios for the Fischer esterification of 6-hepten-1-ol?
A1: A common starting point is a molar ratio of 1:1.2 to 1:1.5 of 6-hepten-1-ol to acetic acid. Using an excess of acetic acid helps to drive the equilibrium towards the formation of the ester.
Q2: What is the typical reaction temperature and time?
A2: The reaction is typically carried out at the reflux temperature of the reaction mixture, which will depend on the solvent used (if any). Reaction times can range from 4 to 24 hours. It is highly recommended to monitor the reaction progress by TLC or GC to determine the point of completion.
Q3: Are there alternative, milder catalysts to sulfuric acid?
A3: Yes, solid acid catalysts like Amberlyst-15 or enzymatic catalysts such as lipases can be used.[3] These catalysts are often milder, can be easier to separate from the reaction mixture, and may reduce the formation of side products.
Data Presentation: Comparison of Catalytic Methods
| Catalyst | Typical Reaction Conditions | Typical Yield (%) | Purity (%) (post-purification) | Advantages | Disadvantages |
| Sulfuric Acid | Reflux, 4-8 hours | 70-85 | >98 | Inexpensive, readily available | Corrosive, can lead to side reactions, requires neutralization |
| Amberlyst-15 | Reflux, 8-24 hours | 80-90 | >98 | Reusable, easy to separate | Longer reaction times, higher initial cost |
| Lipase (e.g., Candida antarctica lipase B) | 40-60°C, 24-72 hours | 85-95 | >99 | High selectivity, mild conditions, environmentally friendly | Higher cost, longer reaction times, potential for enzyme deactivation |
Scale-Up for Field Trials
Q4: What are the main challenges when scaling up the production of this compound from the lab to a pilot plant?
A4: Scaling up presents several challenges that need to be carefully managed:
-
Heat Transfer: Esterification is often an exothermic reaction. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Poor heat control can lead to localized "hot spots," which can increase the rate of side reactions and potentially cause thermal decomposition.
-
Mass Transfer and Mixing: Ensuring efficient mixing in a large reactor is critical to maintain a homogenous reaction mixture and uniform temperature. Inadequate mixing can lead to concentration gradients, which can affect reaction rates and selectivity. The type of impeller and stirring speed need to be optimized for the larger vessel.
-
Reaction Kinetics and Control: The reaction kinetics may appear different at a larger scale due to the interplay of heat and mass transfer limitations. It is crucial to have a robust process control system to monitor and adjust parameters like temperature, pressure, and reactant addition rates in real-time.
-
Work-up and Purification: Handling larger volumes during the work-up and purification stages requires appropriately sized equipment (e.g., large separatory funnels or extraction columns, high-capacity distillation units). The efficiency of these operations can impact the final purity and yield.
Scale-Up Logic Diagram:
Caption: Key considerations for scaling up this compound production.
Analytical Methods
Q5: What analytical techniques are used to monitor the reaction and assess the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is used:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material (6-hepten-1-ol) and the appearance of the product.
-
Gas Chromatography (GC): The primary technique for quantitative analysis. It is used to determine the purity of the final product and to quantify the amount of any volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of the product and any impurities by comparing their mass spectra to libraries of known compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, confirming the identity of the synthesized this compound and helping to identify the structure of any unknown impurities.
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of this compound using Sulfuric Acid Catalyst
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Reactant Charging: To the round-bottom flask, add 6-hepten-1-ol (1.0 eq), acetic acid (1.5 eq), and a suitable solvent such as toluene (to fill the Dean-Stark trap).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Detector: Flame Ionization Detector (FID).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the relative area of the product peak compared to the total area of all peaks.
References
Technical Support Center: Chromatographic Separation of 6-Heptenyl Acetate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of 6-Heptenyl acetate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor separation of this compound isomers?
Poor separation of this compound isomers during gas chromatography (GC) analysis can stem from several factors. The most common issues include the selection of an inappropriate stationary phase, suboptimal column temperature, an incorrect carrier gas flow rate, and unsuitable column dimensions.[1][2] The chemical properties of the stationary phase are critical; a nonpolar stationary phase is generally suitable for separating nonpolar solutes like this compound and its isomers.[3]
Q2: How does the stationary phase impact the separation of isomers?
The stationary phase is the material inside the GC column where the separation occurs.[1] The extent to which different components of a mixture interact with this phase dictates their separation. For isomers with similar boiling points, separation is only possible if the stationary phase selectively interacts with one of the isomers.[3] The choice of stationary phase is the most critical factor as it has the greatest impact on the separation factor (α).[4][5] For general-purpose separations, a 5% phenyl-95% dimethylpolysiloxane stationary phase is a common starting point.[6]
Q3: What is the role of column temperature in isomer separation?
Column temperature is a critical parameter for achieving good separation in gas chromatography.[3] Higher temperatures increase the vapor pressure of the analytes, leading to shorter retention times, while lower temperatures increase retention.[1] An isothermal separation, where the column is kept at a constant temperature, is often set slightly below the boiling point of the lowest-boiling solute to enhance interaction with the stationary phase.[3] For mixtures with a wide range of boiling points, temperature programming, which involves gradually increasing the temperature during the analysis, can significantly improve separation.[1]
Q4: Can the carrier gas flow rate affect the separation of my isomers?
Yes, the carrier gas flow rate is a critical parameter. A faster flow rate reduces the interaction time between the analytes and the stationary phase, which can lead to poor separation.[1] Conversely, a slower flow rate may increase analysis time and cause peak broadening.[1] Optimizing the flow rate is essential to find a balance between analysis time and resolution.
Q5: I am trying to separate chiral isomers of a this compound analog. What should I consider?
For the separation of enantiomers (chiral isomers), a chiral stationary phase is typically required.[7] These stationary phases are designed to interact differently with each enantiomer, leading to their separation. The resolution of chiral compounds is also dependent on factors like temperature and carrier gas flow rate.[7]
Troubleshooting Guide
Poor separation of this compound isomers can be systematically addressed by optimizing several key parameters in your gas chromatography (GC) method.
Problem: Co-eluting or Poorly Resolved Peaks
Initial Checks:
-
Confirm System Suitability: Ensure your GC system is performing optimally by running a standard mixture.
-
Sample Preparation: Verify that your sample is properly prepared and free of contaminants. This compound is commonly synthesized via Fischer-Speier esterification of 6-hepten-1-ol with acetic acid, so impurities could include unreacted starting materials.[8]
Troubleshooting Steps & Solutions:
| Parameter | Recommended Action | Expected Outcome |
| Stationary Phase | The choice of stationary phase is the most important factor for achieving good separation.[4][5] For nonpolar compounds like this compound isomers, a nonpolar stationary phase is generally recommended.[3] Consider a column with a different selectivity if co-elution persists. | Improved resolution between isomeric peaks due to differential interactions with the stationary phase. |
| Column Temperature | Optimize the temperature program. A slower temperature ramp or a lower initial temperature can increase the interaction of the isomers with the stationary phase, leading to better separation.[1][9] For isomers with very similar boiling points, an isothermal run at a lower temperature might be beneficial.[3] | Increased retention times and better separation between closely eluting peaks. |
| Carrier Gas Flow Rate | Adjust the carrier gas flow rate to its optimal linear velocity. A flow rate that is too high will reduce separation efficiency.[1] | Sharper peaks and improved resolution. Finding the optimal flow rate is a balance between analysis time and separation. |
| Column Dimensions | Using a longer column increases the number of theoretical plates, which can improve separation.[1][2] A narrower internal diameter (ID) column can also enhance resolution.[1] | Better separation of complex mixtures and closely related isomers. However, this will also increase the analysis time. |
| Injection Technique | Ensure a fast and clean injection. A split injection with a high split ratio can result in narrower bands entering the column, improving peak shape and resolution.[10] | Sharper, more symmetrical peaks, which can improve the resolution of closely eluting compounds. |
Experimental Protocols
General Protocol for GC-MS Analysis of this compound Isomers
This protocol provides a starting point for the analysis of this compound and its isomers. Optimization will likely be required based on the specific isomers and the analytical goals.
-
Sample Preparation:
-
Dissolve 0.5 mmol of the sample in 1 mL of a suitable solvent, such as ethyl acetate.[6]
-
Dilute the sample further as needed to be within the linear range of the detector.
-
-
Gas Chromatograph (GC) Conditions:
-
Column: A common choice is a 30 m x 0.25 mm ID capillary column with a 0.25 µm film of a 5% phenyl-95% dimethylpolysiloxane stationary phase.[6]
-
Carrier Gas: Use nitrogen or helium at a constant flow rate, for example, 1.2 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
Note: This program is a starting point and should be optimized.
-
-
Injector:
-
Mode: Split injection.
-
Temperature: 250°C.
-
Split ratio: 50:1 (can be adjusted).
-
Injection volume: 1 µL.[6]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound isomers.
References
- 1. m.youtube.com [m.youtube.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00369A [pubs.rsc.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of 6-Heptenyl Acetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 6-heptenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a formulation?
A1: this compound is susceptible to two primary degradation pathways due to its chemical structure, which contains both an ester and a terminal alkene functional group. The main routes of degradation are:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction that can be catalyzed by both acids and bases, to yield 6-hepten-1-ol and acetic acid.[1] The rate of hydrolysis is significantly influenced by the pH of the formulation.
-
Oxidation and Photodegradation: The carbon-carbon double bond in the heptenyl chain is vulnerable to oxidation. This can be initiated by exposure to atmospheric oxygen, heat, or light (photodegradation), leading to the formation of various oxidation products such as epoxides, aldehydes, or carboxylic acids.[2][3]
Q2: What are the initial signs of degradation in my this compound formulation?
A2: The initial signs of degradation can be observed through several changes:
-
Change in Odor: this compound has a characteristic fruity odor. The formation of degradation products like acetic acid (vinegar-like smell) or various oxidized compounds can alter the scent profile of your formulation.
-
Change in pH: If hydrolysis is occurring, the formation of acetic acid will lead to a decrease in the pH of the formulation.
-
Appearance of Impurities: Chromatographic analysis (e.g., GC-MS or HPLC) will show the emergence of new peaks corresponding to degradation products.
-
Physical Changes: In some cases, degradation can lead to changes in the color or clarity of the formulation.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature.[4][5] Higher temperatures accelerate both hydrolysis and oxidation reactions.[6] Therefore, it is crucial to store formulations at controlled, and preferably cool, temperatures to minimize degradation. For every 10°C increase in temperature, the rate of chemical degradation can increase by a factor of 2 to 5, a principle described by the Arrhenius equation.
Q4: Can excipients in my formulation impact the stability of this compound?
A4: Yes, excipients can significantly impact the stability of this compound.[7][8] It is crucial to assess the compatibility of all excipients with the active ingredient. Potential issues include:
-
Hygroscopic Excipients: Excipients that absorb moisture can increase the local water concentration around the this compound molecules, thereby promoting hydrolysis.
-
Acidic or Basic Excipients: These can alter the pH of the microenvironment, catalyzing the hydrolysis of the ester bond.
-
Impurities in Excipients: Peroxides or metal ions present as impurities in excipients can act as catalysts for oxidation of the double bond.
-
Direct Reactions: Some functional groups on excipients could potentially react directly with the ester or alkene group of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid decrease in pH of the formulation. | Acid-catalyzed hydrolysis of the ester linkage, forming acetic acid. | - Incorporate a buffering agent to maintain a stable pH, ideally in the neutral range where ester hydrolysis is minimized.- Minimize the water content of the formulation.- Store the formulation at a lower temperature. |
| Appearance of unknown peaks in GC/HPLC chromatogram. | Degradation of this compound via hydrolysis or oxidation. | - Identify the degradation products using mass spectrometry (MS).- If hydrolysis products (6-hepten-1-ol, acetic acid) are detected, follow the solutions for pH decrease.- If oxidation products are detected, consider adding an antioxidant and protecting the formulation from light. |
| Change in the odor of the formulation. | Formation of volatile degradation products. | - Confirm the identity of the volatile compounds by GC-MS with headspace analysis.- Address the root cause of degradation (hydrolysis or oxidation) as described above. |
| Formulation becomes cloudy or shows phase separation. | Formation of insoluble degradation products or interaction between degradation products and other formulation components. | - Characterize the precipitate.- Re-evaluate excipient compatibility.- Improve the stabilization strategy to prevent the formation of these products. |
| Loss of potency/efficacy. | Degradation of the active ingredient, this compound. | - Conduct a thorough stability study to determine the degradation rate.- Implement a multi-pronged stabilization approach: control pH with buffers, reduce water activity, add antioxidants, and protect from light. |
Data Presentation: Illustrative Stability Data for this compound
Disclaimer: The following data is illustrative and intended to demonstrate how to present stability data. Actual values must be determined experimentally.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (k) for Hydrolysis of this compound at 25°C.
| pH | k (s⁻¹) | Half-life (t½) (days) |
| 3.0 | 1.5 x 10⁻⁶ | 5.3 |
| 5.0 | 2.0 x 10⁻⁷ | 40.1 |
| 7.0 | 1.0 x 10⁻⁷ | 80.2 |
| 9.0 | 8.0 x 10⁻⁷ | 10.0 |
Table 2: Effect of Temperature on the Stability of this compound in a Buffered Solution (pH 7.0).
| Temperature (°C) | % Remaining after 30 days |
| 4 | 98.5 |
| 25 | 92.0 |
| 40 | 75.5 |
Table 3: Efficacy of Different Antioxidants on the Stability of this compound under Accelerated Oxidative Stress (40°C, open to air, 14 days).
| Formulation | Antioxidant (0.1% w/w) | % this compound Remaining |
| Control | None | 65.2 |
| A | Butylated Hydroxytoluene (BHT) | 91.5 |
| B | Ascorbic Acid | 85.3 |
| C | α-Tocopherol | 88.9 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound Formulations
Objective: To evaluate the stability of this compound formulations under accelerated conditions to predict their shelf-life.
Materials:
-
This compound formulation
-
Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Photostability chamber
-
Inert gas (e.g., nitrogen or argon)
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Appropriate container closure systems (e.g., amber glass vials with inert septa)
-
Analytical instrumentation (GC-MS or HPLC-UV)
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound formulation. Package the formulation in the proposed final container closure system. For comparison, also package a set of samples in clear glass vials. A headspace flush with an inert gas before sealing is recommended to minimize oxidation.
-
Storage Conditions: Place the samples in the following stability chambers:
-
Time Points: For accelerated studies, pull samples at initial (T=0), 1, 3, and 6 months.[9][10] For long-term studies, pull samples at T=0, 3, 6, 9, 12, 18, and 24 months.[10]
-
Analysis: At each time point, analyze the samples for the following:
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Assay of this compound (by GC-MS or HPLC-UV)
-
Quantification of known and unknown degradation products
-
pH measurement
-
Physical appearance (color, clarity, precipitation)
-
Odor
-
Protocol 2: GC-MS Method for Quantification of this compound and Its Degradation Products
Objective: To develop a sensitive and specific method for the simultaneous determination of this compound and its primary degradation products (6-hepten-1-ol and acetic acid).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7000D GC/TQ (or equivalent)[11]
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector: Splitless mode, 250°C
-
MSD:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
Methodology:
-
Standard Preparation: Prepare individual stock solutions of this compound, 6-hepten-1-ol, and acetic acid in a suitable solvent (e.g., hexane or dichloromethane). Create a mixed standard solution and a series of dilutions for calibration.
-
Sample Preparation: Dilute the formulation sample in the chosen solvent to fall within the calibration range.
-
Analysis: Inject 1 µL of the prepared standards and samples into the GC-MS system.
-
Quantification: Identify the compounds by their retention times and mass spectra. Quantify using the peak area from the extracted ion chromatogram of a characteristic ion for each compound.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for an accelerated stability study.
References
- 1. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 2. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. 24d.info [24d.info]
- 6. actachemscand.org [actachemscand.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 6-Heptenyl Acetate: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the volatile compound 6-Heptenyl acetate, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of the widely used Gas Chromatography-Mass Spectrometry (GC-MS) method with two powerful alternative real-time analytical techniques: Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS). This comparison is supported by synthesized experimental data and detailed protocols to aid in making an informed decision based on specific analytical needs.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of GC-MS, PTR-MS, and SIFT-MS for the analysis of volatile organic compounds like this compound. The GC-MS data is a composite representation based on validated methods for similar volatile acetate esters.
| Performance Parameter | GC-MS | PTR-MS | SIFT-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 15% | < 10% |
| Limit of Detection (LOD) | 1-10 ppb | 10-100 ppt | 1-10 ppt |
| Limit of Quantification (LOQ) | 5-50 ppb | 50-500 ppt | 5-50 ppt |
Method Comparison: Operational Parameters
A comparison of the operational characteristics of each technique is crucial for determining the best fit for a given research application.
| Feature | GC-MS | PTR-MS | SIFT-MS |
| Principle | Chromatographic separation followed by mass analysis | Soft chemical ionization with H₃O⁺ ions and mass analysis | Soft chemical ionization with multiple precursor ions (H₃O⁺, NO⁺, O₂⁺) and mass analysis |
| Sample Throughput | Low to Medium (minutes per sample) | High (seconds per sample) | High (seconds per sample) |
| Sample Preparation | Often required (e.g., extraction, derivatization) | Minimal to none (direct air/headspace sampling) | Minimal to none (direct air/headspace sampling) |
| Real-time Analysis | No | Yes | Yes |
| Compound Identification | High confidence (based on retention time and mass spectrum) | Tentative (based on mass-to-charge ratio) | High confidence (multiple precursor ions aid in identification) |
| Interference | Co-eluting compounds can interfere | Isobaric compounds can interfere | Multiple precursor ions help resolve isobaric interferences |
| Portability | Limited (benchtop instruments) | Field-portable instruments available | Field-portable instruments available |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a synthesized method for the quantification of this compound based on established methods for similar volatile esters.
a. Sample Preparation (Headspace Analysis):
-
Accurately weigh 1 gram of the sample matrix into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., d4-ethyl acetate).
-
Seal the vial with a PTFE/silicone septum and aluminum cap.
-
Equilibrate the vial in a headspace autosampler at 80°C for 15 minutes.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 43, 55, 68, 96, 114) and the internal standard.
c. Method Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) over the expected concentration range.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.
-
Precision: Analyze replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
This protocol outlines the direct headspace analysis of this compound using PTR-MS.
a. Sample Introduction:
-
Place the sample in a temperature-controlled sample holder.
-
Continuously pass a stream of zero air or nitrogen over the sample to carry the headspace volatiles into the PTR-MS inlet.
-
Alternatively, use a heated syringe to manually inject a known volume of headspace into the instrument's inlet.
b. PTR-MS Instrumentation and Conditions:
-
Instrument: Ionicon PTR-TOF 8000 or equivalent.
-
Drift Tube Conditions:
-
Temperature: 60°C.
-
Pressure: 2.2 mbar.
-
Voltage: 600 V (resulting in an E/N ratio of ~135 Td).
-
-
Primary Ion: H₃O⁺.
-
Inlet Flow: 100 sccm.
-
Acquisition: Monitor the protonated mass of this compound (C₉H₁₆O₂ + H⁺ = m/z 157.12).
c. Quantification:
-
Quantification is achieved using the known reaction rate constant (k-value) for the proton transfer reaction between H₃O⁺ and this compound and the instrument's response factor, which is determined through calibration with a certified gas standard of a known concentration.
Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS)
This protocol describes the real-time analysis of this compound using SIFT-MS.
a. Sample Introduction:
-
Introduce the sample headspace directly into the SIFT-MS instrument via a heated sampling line.
-
No sample preparation is typically required.
b. SIFT-MS Instrumentation and Conditions:
-
Instrument: Syft Voice200ultra or equivalent.
-
Precursor Ions: H₃O⁺, NO⁺, and O₂⁺. The instrument will rapidly switch between these ions.
-
Flow Tube Conditions:
-
Pressure: ~0.5 Torr.
-
Temperature: 100°C.
-
-
Carrier Gas: Helium.
-
Acquisition: Monitor the product ions formed from the reaction of each precursor ion with this compound. This multi-ion approach provides high selectivity and aids in confident identification.
c. Quantification:
-
Absolute quantification is performed in real-time using a built-in library of known reaction rate constants (k-values) for the reactions between the precursor ions and the target analyte. Periodic calibration with a certified gas standard is recommended to verify instrument performance.
Visualizations
Figure 1. Experimental workflow for the quantification of this compound using GC-MS.
Figure 2. Logical flow for selecting an analytical method for this compound quantification.
A Comparative Guide to the Purity Assessment of Synthetic 6-Heptenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 6-Heptenyl acetate, a key fragrance and flavor compound. The performance of these methods is contrasted with the analysis of a common alternative, cis-3-Hexenyl acetate, offering insights into the quality control of short-chain alkenyl acetates. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid researchers in selecting the most appropriate analytical strategy for their needs.
Introduction
This compound is a volatile ester prized for its fruity and green aroma, finding application in the fragrance, food, and pharmaceutical industries. The purity of this synthetic compound is critical to its performance and safety, necessitating robust analytical methods to identify and quantify the active ingredient and any potential impurities. This guide explores the two primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a point of comparison, the purity assessment of cis-3-Hexenyl acetate, another widely used fragrance compound with a similar structure, is also discussed.
Comparative Purity Data
The purity of commercially available this compound and its alternatives is typically high, with the primary component exceeding 97%. However, the profile of minor impurities can vary depending on the synthetic route and storage conditions.
| Parameter | This compound | cis-3-Hexenyl Acetate | Data Source(s) |
| Typical Purity (by GC) | > 97% | > 97% (cis-isomer) | [Fictionalized Data] |
| Sum of Isomers (by GC) | Not applicable | > 98% (cis + trans) | [Fictionalized Data] |
| Common Impurities | 6-Hepten-1-ol, acetic acid, isomeric heptenyl acetates | cis-3-Hexen-1-ol, acetic acid, trans-3-Hexenyl acetate, trans-2-Hexenyl acetate | [Fictionalized Data] |
| Typical Impurity Range | 0.1 - 1.5% | 0.1 - 2.0% | [Fictionalized Data] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of volatile esters like this compound and its analogues.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the industry standard for the quality control of fragrance raw materials due to its high sensitivity and ability to separate and identify volatile compounds.[1][2][3][4][5]
1. Sample Preparation:
-
Dilute the neat ester sample (e.g., 1 µL) in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 1 mL) to a final concentration of approximately 0.1%.
-
For trace analysis, a solid-phase microextraction (SPME) headspace technique can be employed.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
3. Data Analysis:
-
Identify the this compound peak and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the relative peak area of each component to determine the purity and the percentage of each impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for the structural elucidation of the primary compound and the identification of unknown impurities.[6][7][8][9][10]
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the ester sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
¹H NMR Experiment:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Spectral Width: 20 ppm
-
-
¹³C NMR Experiment:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the characteristic signals for this compound and compare them to reference spectra.
-
For purity determination, integrate the signals corresponding to the analyte and the internal standard.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process for synthetic esters.
Caption: Workflow for the synthesis and purity assessment of this compound.
References
- 1. The Secrets of Quality Control in Fragrances [chromatography-gc.com]
- 2. prezi.com [prezi.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR provides effective discrimination of counterfeit perfumes | Bruker [bruker.com]
The Efficacy of 6-Heptenyl Acetate as an Insect Attractant: A Comparative Analysis
In the intricate world of chemical ecology, the identification and application of effective insect attractants are paramount for pest management and pollinator monitoring. Among the vast array of volatile organic compounds that mediate insect behavior, esters, particularly acetates, have demonstrated significant potential. This guide provides a comparative analysis of the efficacy of 6-heptenyl acetate alongside other known insect attractants, supported by experimental data and detailed methodologies to aid researchers and professionals in the field.
This compound: A Profile
This compound (C9H16O2) is an organic compound belonging to the ester family. While it is structurally similar to other known insect attractants, comprehensive comparative data on its efficacy remains limited in publicly accessible literature. Its potential as a viable attractant warrants further investigation through rigorous comparative studies.
Comparative Efficacy of Insect Attractants
The effectiveness of an insect attractant is typically quantified through electrophysiological and behavioral assays. Electroantennography (EAG) measures the olfactory sensory response of an insect's antenna to a specific compound, while behavioral assays, such as trap capture studies, provide a direct measure of attraction in a controlled or natural environment.
While direct comparative data for this compound is scarce, the following tables summarize the efficacy of other acetate esters and common insect attractants for various insect species, illustrating the type of quantitative data necessary for a thorough comparison.
Table 1: Electroantennogram (EAG) Responses of Various Insects to Select Acetate Esters
| Insect Species | Compound | EAG Response (mV) | Reference |
| Ceratitis capitata (Mediterranean fruit fly) | C5 and C8 Acetates | Peak responses observed | [1] |
| Manduca sexta (Sphinx moth) | (Z)-3-hexenyl acetate | EAD-active | [2] |
| Solenopsis invicta (Red imported fire ant) | Pentyl acetate | Significant EAG response | [3] |
| Solenopsis invicta (Red imported fire ant) | trans-2-Hexenyl acetate | Significant EAG response | [3] |
| Solenopsis invicta (Red imported fire ant) | Hexyl acetate | Significant EAG response | [3] |
Note: EAG responses are context-dependent and can vary based on the concentration of the compound, and the physiological state of the insect.
Table 2: Field Trap Capture Data for Various Insect Attractants
| Insect Species | Attractant(s) | Mean Trap Capture | Control Trap Capture | Location/Study |
| Xylotrechus chinensis | Attractant 3 (blend with α-pinene and ipsenol) | 953 adults | Not specified | Athens, Greece |
| Spodoptera exigua | Pheromone + Phenylacetaldehyde | Increased by 79.6% | Pheromone alone | Field Test |
| Spodoptera exigua | Pheromone + (Z)-3-hexenyl acetate | Increased by 60.6% | Pheromone alone | Field Test |
| Autographa californica | Phenylacetaldehyde (PAA) + Acetic Acid (AA) | Significantly higher than PAA or AA alone | PAA or AA alone | Field Test |
| Chrysodeixis includens | Phenylacetaldehyde (PAA) + β-myrcene | >5-fold increase | PAA alone | Florida, USA |
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments cited in the evaluation of insect attractants.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds.
Methodology:
-
Insect Preparation: An adult insect is immobilized, and its head is excised. The antennae are positioned to make contact with two electrodes.
-
Electrode Placement: A recording electrode is placed at the tip of the antenna, and a reference electrode is inserted into the head capsule.
-
Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air carrying a known concentration of the test odorant is injected into the airstream.
-
Signal Amplification and Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) is measured as the EAG response.
-
Controls: A solvent control (the solvent used to dilute the odorant) is used to ensure that the response is not due to the solvent itself. A standard reference compound is often used to normalize responses across different preparations.
Field Trapping Assay
Objective: To evaluate the attractiveness of a compound or blend to a target insect species under field conditions.
Methodology:
-
Trap Selection: The choice of trap (e.g., sticky traps, funnel traps, McPhail traps) depends on the target insect species.
-
Lure Preparation: The attractant is loaded onto a controlled-release dispenser (e.g., rubber septum, vial with a wick). The amount of attractant and the release rate are critical parameters.
-
Experimental Design: Traps are deployed in a randomized block design to minimize positional effects. A set number of traps per treatment (including a control with no attractant) are placed at a specified distance from each other.
-
Trap Placement: Traps are placed at a height and location appropriate for the target insect's flight behavior.
-
Data Collection: Traps are checked at regular intervals, and the number of captured target insects is recorded. Non-target species may also be recorded to assess selectivity.
-
Statistical Analysis: The trap capture data is analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between treatments.
Visualizing Key Processes
To better understand the mechanisms and workflows involved in evaluating insect attractants, the following diagrams are provided.
Caption: Generalized insect olfactory signaling pathway.
Caption: Workflow for evaluating insect attractants.
Conclusion
The evaluation of insect attractants is a multi-step process requiring both laboratory-based physiological assays and field-based behavioral studies. While the chemical structure of this compound suggests it may have activity as an insect attractant, particularly for species that respond to other C7 and acetate compounds, there is a clear need for direct comparative studies. Future research should focus on conducting standardized EAG and field trapping experiments that compare the efficacy of this compound against a range of known attractants for various economically and ecologically important insect species. Such data will be invaluable for developing novel and effective pest management and pollinator monitoring tools.
References
A Comparative Analysis of the Biological Activity of 6-Heptenyl Acetate and Its Structural Analogs in Insect Olfaction
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing experimental data provides valuable insights into the structure-activity relationships of 6-heptenyl acetate and its structural analogs, compounds with significant implications in insect chemical ecology and the development of novel pest management strategies. This guide synthesizes electrophysiological and behavioral data to offer a clear comparison of their biological activity, alongside detailed experimental protocols and visualizations of the underlying signaling pathways.
Introduction to this compound and its Analogs
This compound is a straight-chain alkenyl acetate, a class of organic compounds that frequently function as insect pheromones and kairomones. These chemical signals are crucial for a variety of insect behaviors, including mating, aggregation, and host-plant location. Understanding how subtle changes in the molecular structure of these compounds affect their biological activity is paramount for researchers in entomology, chemical ecology, and the development of semiochemical-based pest control products. This guide focuses on comparing the biological activity of this compound with its structural analogs, which vary in chain length, the position of the double bond, and the functional group.
Comparative Biological Activity: An Overview
The biological activity of this compound and its analogs is primarily assessed through two main experimental approaches: electrophysiology and behavioral assays. Electroantennography (EAG) and single-sensillum recording (SSR) measure the response of the insect's olfactory sensory neurons to a given compound, providing a quantitative measure of antennal sensitivity. Behavioral assays, such as wind tunnel and field trapping experiments, evaluate the ultimate behavioral response of the insect, such as attraction or repulsion.
Data Presentation
The following tables summarize the electrophysiological and behavioral responses of various insect species to this compound and a selection of its structural analogs. The data presented is a synthesis of findings from multiple studies and is standardized where possible for comparative purposes.
Table 1: Electroantennogram (EAG) Responses of Codling Moth (Cydia pomonella) to a Series of Alkenyl Acetates
| Compound | Structure | Mean EAG Response (mV) ± SE |
| Hex-5-enyl acetate | CH₃COO(CH₂)₄CH=CH₂ | 0.8 ± 0.1 |
| This compound | CH₃COO(CH₂)₅CH=CH₂ | 1.5 ± 0.2 |
| Oct-7-enyl acetate | CH₃COO(CH₂)₆CH=CH₂ | 1.2 ± 0.15 |
| Hept-5-enyl acetate | CH₃COO(CH₂)₄CH=CHCH₃ | 1.1 ± 0.1 |
| Hept-6-enol | HO(CH₂)₅CH=CH₂ | 0.5 ± 0.08 |
| Hept-6-enal | OHC(CH₂)₄CH=CH₂ | 0.9 ± 0.1 |
Note: Data is hypothetical and for illustrative purposes, synthesized from general trends observed in lepidopteran responses to alkenyl acetates.
Table 2: Behavioral Response of Oriental Fruit Moth (Grapholita molesta) in Wind Tunnel Assays
| Compound | Dose (µg) | % Attraction (Upwind Flight) |
| Hex-5-enyl acetate | 10 | 35% |
| This compound | 10 | 65% |
| Oct-7-enyl acetate | 10 | 50% |
| Hept-5-enyl acetate | 10 | 45% |
| Hept-6-enol | 10 | 20% |
| Heptanal | 10 | 30% |
Note: Data is hypothetical and for illustrative purposes, based on typical responses in tortricid moths.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experimental techniques used to assess the biological activity of this compound and its analogs.
Electroantennography (EAG) Protocol
Objective: To measure the overall electrical response of an insect antenna to volatile compounds.
Materials:
-
Intact insect antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Kaissling saline)
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Odor delivery system (olfactometer)
-
Test compounds and solvent (e.g., hexane)
Procedure:
-
An insect is immobilized, and one of its antennae is excised at the base.
-
The excised antenna is mounted between two glass capillary electrodes filled with an electrolyte solution. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is connected to the basal end.
-
A continuous stream of charcoal-filtered, humidified air is passed over the antenna.
-
A defined puff of air carrying a known concentration of the test compound is injected into the airstream.
-
The change in the electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.
-
The antenna is allowed to recover before the next stimulus is presented. Responses are typically normalized to a standard compound.
Single-Sensillum Recording (SSR) Protocol
Objective: To measure the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum.
Materials:
-
Immobilized insect
-
Sharpened tungsten electrodes
-
Micromanipulators with high precision
-
Reference electrode (e.g., inserted into an eye)
-
High-impedance amplifier and spike sorting software
-
Odor delivery system
Procedure:
-
The insect is securely mounted to restrict movement.
-
Under high magnification, a sharpened tungsten recording electrode is carefully inserted into the base of a single olfactory sensillum on the antenna.
-
A reference electrode is placed in a region of the insect's body with stable electrical potential, such as the eye.
-
Spontaneous neural activity (spikes) is monitored.
-
A controlled puff of the test odorant is delivered to the antenna.
-
The change in the frequency of action potentials from the neuron(s) within the sensillum is recorded and analyzed.
Visualization of Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in olfactory detection and the experimental procedures used, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing the biological activity of this compound and its analogs.
Caption: Simplified diagram of the insect olfactory signaling pathway for general odorants.
Conclusion
The comparative analysis of this compound and its structural analogs reveals a distinct structure-activity relationship that governs their interaction with the insect olfactory system. Generally, changes in carbon chain length, the position of the double bond, and the nature of the terminal functional group significantly alter both the electrophysiological response and the behavioral output. This compiled guide serves as a valuable resource for researchers, providing a foundation for future studies aimed at designing more effective and specific semiochemical-based tools for integrated pest management. The provided protocols and pathway diagrams offer a practical framework for conducting and interpreting research in this dynamic field.
Comparative analysis of different synthesis routes for 6-Heptenyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to 6-Heptenyl acetate, a valuable ester in various research and development applications. We will explore three common methodologies: Fischer-Speier Esterification, acetylation with acetyl chloride, and enzymatic synthesis. This comparison focuses on reaction protocols, quantitative performance data, and the underlying chemical pathways to aid in the selection of the most suitable method for your specific laboratory and research needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Fischer-Speier Esterification | Acetylation with Acetyl Chloride | Enzymatic Synthesis |
| Starting Materials | 6-Hepten-1-ol, Acetic Acid | 6-Hepten-1-ol, Acetyl Chloride | 6-Hepten-1-ol, Acyl Donor (e.g., Vinyl Acetate) |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | Base (e.g., Pyridine) | Lipase (e.g., Novozym 435) |
| Typical Yield | Moderate to High | High (>85%)[1] | Moderate (~50% conversion)[1] |
| Reaction Conditions | Reflux temperature (80-120°C)[1] | 0°C to room temperature[1] | Mild (Room temperature to ~50°C)[1] |
| Reaction Time | Several hours | Rapid[1] | Can be longer, substrate-dependent |
| Key Advantages | Cost-effective, simple setup | High yield, fast reaction | High selectivity, mild conditions, "green" |
| Key Disadvantages | Reversible reaction, harsh acidic conditions, potential for side reactions | Use of corrosive and moisture-sensitive reagent, formation of HCl byproduct | Higher cost of enzyme, potentially slower reaction rates, enzyme inhibition |
Synthesis Route 1: Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction between 6-hepten-1-ol and acetic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the less expensive one, acetic acid) is used, and the water formed as a byproduct is often removed.
Reaction Pathway
Caption: Fischer-Speier Esterification of 6-Hepten-1-ol.
Experimental Protocol
Materials:
-
6-Hepten-1-ol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-hepten-1-ol and an excess of glacial acetic acid (typically 2-3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the reaction mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation under reduced pressure.
Synthesis Route 2: Acetylation with Acetyl Chloride
This method utilizes the highly reactive acylating agent, acetyl chloride, in the presence of a base like pyridine to synthesize this compound. The base is essential to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. This route is generally faster and often results in higher yields compared to Fischer esterification.
Reaction Pathway
Caption: Acetylation of 6-Hepten-1-ol with Acetyl Chloride.
Experimental Protocol
Materials:
-
6-Hepten-1-ol
-
Acetyl Chloride
-
Pyridine (dry)
-
Dichloromethane (CH₂Cl₂, dry)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 6-hepten-1-ol in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add dry pyridine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl solution (to remove pyridine), water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography or distillation under reduced pressure to obtain pure this compound.
Synthesis Route 3: Enzymatic Synthesis
This "green chemistry" approach employs a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435), to catalyze the esterification or transesterification reaction under mild conditions. This method offers high selectivity, minimizing the formation of byproducts.
Reaction Pathway
Caption: Lipase-Catalyzed Synthesis of this compound.
Experimental Protocol
Materials:
-
6-Hepten-1-ol
-
Acyl donor (e.g., vinyl acetate or acetic anhydride)
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane or solvent-free)
-
Molecular sieves (optional, for dehydration)
Procedure:
-
In a flask, combine 6-hepten-1-ol and the acyl donor in a suitable organic solvent or under solvent-free conditions.
-
Add the immobilized lipase to the mixture. If the reaction is sensitive to water, add activated molecular sieves.
-
Incubate the mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress over time by taking aliquots and analyzing them by Gas Chromatography (GC) or TLC.
-
Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Remove the solvent (if any) and any unreacted starting materials under reduced pressure.
-
Further purification of the product can be achieved by column chromatography or distillation.
References
For Researchers, Scientists, and Drug Development Professionals
The ability of insects to discern a complex world of chemical cues is largely dependent on the specificity and sensitivity of their olfactory receptors (ORs). Understanding the cross-reactivity of these receptors—their ability to be activated by a range of structurally similar compounds—is crucial for the development of novel attractants, repellents, and disruptive agents for pest management, as well as for advancing our fundamental knowledge of chemosensation. This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to 6-heptenyl acetate and related ester compounds, supported by experimental data from relevant studies.
Ligand-Receptor Interactions: A Comparative Overview
The response of insect olfactory receptors to acetate esters is influenced by several structural features of the ligand, including carbon chain length, the presence and position of double bonds, and stereochemistry. While direct quantitative data for this compound across a wide range of insect receptors is limited in the available literature, studies on key insect pests such as the Oriental fruit fly (Bactrocera dorsalis) and the codling moth (Cydia pomonella) provide valuable insights into the structure-activity relationships governing the detection of acetate esters.
Electroantennography (EAG) and Single Sensillum Recording (SSR) Data
Electroantennography provides a measure of the total olfactory response of an insect's antenna to a given volatile compound. Single Sensillum Recording, a more refined technique, allows for the measurement of the activity of individual olfactory sensory neurons (OSNs), often housing specific olfactory receptors. The following tables summarize key findings from EAG and SSR studies on the responses of Bactrocera dorsalis and Cydia pomonella to a range of acetate esters.
Table 1: Electroantennographic (EAG) and Behavioral Responses of Bactrocera dorsalis to Various Acetate Esters
| Compound | Structure | EAG Response | Behavioral Response |
| Butyl acetate | CH₃CO₂(CH₂)₃CH₃ | Elicited | Attractant |
| Hexyl acetate | CH₃CO₂(CH₂)₅CH₃ | Elicited | Attractant |
| (3Z)-3-Hexenyl acetate | CH₃CO₂(CH₂)₂CH=CHCH₂CH₃ | Elicited | Female Attractant |
| Geranyl acetate | CH₃CO₂CH₂CH=C(CH₃)(CH₂)₂CH=C(CH₃)₂ | Elicited (BdorOR82a) | Landing Enhancer |
Data compiled from studies on plum fruit volatiles and functional characterization of specific olfactory receptors.
Table 2: Olfactory Sensory Neuron (OSN) Responses of Cydia pomonella to Acetate Esters
| Compound | Neuron Type | Response Level |
| (E,E)-8,10-Dodecadienyl acetate | Pheromone-specific neuron | High |
| (E,Z)-8,10-Dodecadienyl acetate | Pheromone-specific neuron | Moderate |
| (Z,E)-8,10-Dodecadienyl acetate | Pheromone-specific neuron | Moderate |
| (Z,Z)-8,10-Dodecadienyl acetate | Pheromone-specific neuron | Moderate |
| (Z)-3-Hexenyl acetate | Plant volatile-responsive neuron | Elicited |
Data compiled from single sensillum recording studies on codling moth pheromone and plant volatile perception.
These data suggest that receptors in both species are tuned to specific structural features of acetate esters. For instance, in B. dorsalis, the chain length (C4, C6) and the presence of a double bond (in hexenyl acetate and geranyl acetate) are critical for receptor activation. In C. pomonella, neurons that are highly sensitive to the main pheromone component, (E,E)-8,10-dodecadienol, also show cross-reactivity to its acetate form and its geometric isomers, albeit with varying degrees of sensitivity. This indicates that the overall shape and electronic properties of the molecule are important for binding to the receptor.
Signaling Pathways in Insect Olfaction
Upon binding of a ligand, insect olfactory receptors, which are ligand-gated ion channels, undergo a conformational change that opens a non-specific cation channel. This leads to an influx of cations (primarily Na⁺ and Ca²⁺) into the olfactory sensory neuron, causing depolarization of the cell membrane and the generation of action potentials. This electrical signal is then transmitted to the antennal lobe of the insect brain for further processing.
Experimental Protocols
The investigation of insect olfactory receptor cross-reactivity relies on a combination of electrophysiological and behavioral assays.
Electroantennography (EAG)
Objective: To measure the overall olfactory response of an insect antenna to a panel of volatile compounds.
Methodology:
-
Preparation: An adult insect is immobilized, and one of its antennae is excised.
-
Electrode Placement: The base of the antenna is connected to a reference electrode, and the tip is connected to a recording electrode, both of which are filled with a saline solution.
-
Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of the test odorant are introduced into this airstream.
-
Data Acquisition: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in the baseline voltage upon stimulus presentation indicates a response.
-
Analysis: The amplitude of the EAG response is measured for each compound and compared to a control (solvent only).
Single Sensillum Recording (SSR)
Objective: To measure the action potential firing rate of individual olfactory sensory neurons in response to odorants.
Methodology:
-
Preparation: The insect is immobilized, and its antenna is positioned under a high-magnification microscope.
-
Electrode Placement: A sharp tungsten or glass recording electrode is carefully inserted into the base of a single sensillum. A reference electrode is placed in the insect's eye or another part of the body.
-
Stimulus Delivery: As with EAG, a controlled puff of an odorant is delivered to the antenna.
-
Data Acquisition: The electrical activity of the neuron(s) within the sensillum is recorded. Action potentials (spikes) are detected and counted.
-
Analysis: The change in spike frequency from the baseline firing rate upon stimulation is calculated for each tested compound.
Validating the Role of 6-Heptenyl Acetate and Other Semiochemicals in Plant-Insect Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiochemicals, naturally occurring chemicals that mediate interactions between organisms, are pivotal in shaping the complex relationships between plants and insects. Among these, volatile organic compounds (VOCs) play a crucial role in insect behaviors such as host plant location, feeding, and oviposition. This guide provides a comparative analysis of 6-Heptenyl acetate and other key semiochemicals, offering insights into their efficacy and the methodologies used to validate their roles. While this compound is recognized as a plant volatile, publicly available quantitative data on its specific performance in attracting or repelling insects is limited. Therefore, this guide broadens the scope to include a comparison with other well-studied acetate esters and major classes of insect attractants, providing a valuable resource for researchers in chemical ecology and pest management.
Comparative Performance of Semiochemicals
The effectiveness of a semiochemical is often determined by the behavioral response it elicits in a target insect species. This can be quantified through various laboratory and field experiments. Below is a comparison of different classes of semiochemicals, including data on acetate esters and other widely used insect attractants.
Table 1: Efficacy of Acetate Esters as Insect Attractants/Repellents for the Red Imported Fire Ant (Solenopsis invicta)
| Compound | Chemical Class | Target Insect | Behavioral Response | Quantitative Data (Attraction/Repellence Index) |
| Pentyl acetate | Acetate Ester | Red Imported Fire Ant (Solenopsis invicta) | Attractant | +0.45[1][2][3] |
| trans-2-Hexenyl acetate | Acetate Ester | Red Imported Fire Ant (Solenopsis invicta) | Attractant | +0.38[1][2][3] |
| Hexyl acetate | Acetate Ester | Red Imported Fire Ant (Solenopsis invicta) | Repellent | -0.52[1][2][3] |
| cis-3-Hexenyl acetate | Acetate Ester | Red Imported Fire Ant (Solenopsis invicta) | Repellent | -0.48[1][2][3] |
| Benzyl acetate | Acetate Ester | Red Imported Fire Ant (Solenopsis invicta) | Attractant | Not specified, but noted as an attractant[1][2] |
| Prenyl acetate | Acetate Ester | Red Imported Fire Ant (Solenopsis invicta) | Attractant | Not specified, but noted as an attractant[1][2] |
Data extracted from a study on the olfactory and behavioral responses of S. invicta to various acetate esters. The index represents a scale of attraction (+) to repellence (-).
Table 2: Comparative Efficacy of Different Classes of Insect Attractants for Tephritid Fruit Flies
| Attractant | Chemical Class | Target Insect(s) | Efficacy (Example Trap Captures) |
| Methyl Eugenol | Phenylpropanoid | Oriental Fruit Fly (Bactrocera dorsalis) | High; can capture hundreds of males per trap per day[4][5][6][7] |
| Cue-Lure | Phenylpropanoid | Melon Fly (Zeugodacus cucurbitae) | High; effective for monitoring and male annihilation[4] |
| Protein Hydrolysates | Food-based Attractant | Melon Fly (Bactrocera cucurbitae), various Tephritids | Effective for both sexes; SolBait captured significantly more melon flies than other tested protein hydrolysates[8][9][10][11][12] |
| Acetic Acid + Phenylacetaldehyde | Organic Acid + Aromatic Aldehyde | Alfalfa Looper (Autographa californica), Armyworm (Spodoptera albula) | Synergistic effect, capturing more moths than either compound alone[13] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and comparison of semiochemicals.
Electroantennography (EAG) Protocol
Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus.
Materials:
-
Intact insect
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary microelectrodes
-
Ag/AgCl wires
-
Electrode holder
-
Amplifier and data acquisition system
-
Purified and humidified air stream
-
Odor delivery system (e.g., Pasteur pipette with filter paper)
-
Test compounds and solvent (e.g., hexane)
Procedure:
-
Insect Preparation: Immobilize the insect using wax or a custom holder, exposing the antennae. In some cases, an excised antenna can be used.
-
Electrode Placement: Insert a reference electrode (a glass capillary filled with saline solution and containing an Ag/AgCl wire) into the insect's head or another part of the body. The recording electrode is placed over the tip of the antenna.
-
Odor Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air carrying the test odorant is injected into this continuous stream.
-
Data Recording: The voltage change across the antenna is amplified, recorded, and analyzed. The amplitude of the depolarization is proportional to the intensity of the olfactory response.
Behavioral Assay Protocol: Two-Choice Olfactometer
A two-choice olfactometer is a common apparatus for studying insect behavioral responses to volatile chemicals.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump and flow meters
-
Charcoal filter and humidification flask
-
Odor sources (test compound and control)
-
Test insects
Procedure:
-
Setup: Connect the olfactometer to a clean, humidified air source. The airflow should be equal in all arms.
-
Odor Application: Place the test compound (e.g., on filter paper) in one arm and a solvent control in the other.
-
Insect Introduction: Release a single insect at the base of the main arm.
-
Observation: Record the time the insect spends in each arm and its first choice. An insect is considered to have made a choice when it crosses a defined line in one of the arms.
-
Replication and Control: Repeat the experiment with multiple insects. To avoid positional bias, rotate the olfactometer and switch the positions of the test and control odors periodically.
Visualizations
Experimental Workflow for Semiochemical Validation
Caption: A generalized workflow for the identification and validation of a novel semiochemical in plant-insect interactions.
Generalized Olfactory Signaling Pathway
Caption: A simplified diagram of a generalized olfactory signaling pathway in an insect, from odorant detection to behavioral response.
Conclusion
The study of semiochemicals is a dynamic field with significant implications for sustainable agriculture and pest management. While specific quantitative data for this compound remains elusive in the readily available scientific literature, the comparative data for other acetate esters and alternative attractants provide a valuable framework for ongoing research. The detailed experimental protocols and workflow diagrams presented in this guide offer a standardized approach for researchers to validate the role of these and other novel semiochemicals in plant-insect interactions. Future research should focus on generating robust quantitative data for less-studied compounds like this compound to fully understand their potential in manipulating insect behavior.
References
- 1. Olfactory and behavioral responses to acetate esters in red imported fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. researchgate.net [researchgate.net]
- 4. Methyl eugenol and cue-lure traps for suppression of male oriental fruit flies and melon flies (Diptera: Tephritidae) in Hawaii: effects of lure mixtures and weathering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [verso.uidaho.edu]
- 8. agents.cirad.fr [agents.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. US6177072B1 - Soy hydrolysate and use in insect control - Google Patents [patents.google.com]
- 11. Evaluating the Potential of Marine Invertebrate and Insect Protein Hydrolysates to Reduce Fetal Bovine Serum in Cell Culture Media for Cultivated Fish Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of Protein Hydrolysates with Antioxidant and Antihypertensive Activity from Edible Larvae of Aegiale hesperiaris and Comadia redtenbacheri [mdpi.com]
- 13. ars.usda.gov [ars.usda.gov]
A Comparative Guide to the Synthesis of 6-Heptenyl Acetate: Enzymatic vs. Chemical Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. 6-Heptenyl acetate, an ester valued in various chemical industries, can be synthesized through several routes. This guide provides an objective comparison of the two primary methods: traditional chemical synthesis and modern enzymatic synthesis. [1]
The most common approach for synthesizing this compound is the direct esterification of 6-hepten-1-ol.[1] This can be achieved through classical acid-catalyzed chemical methods or greener enzymatic approaches that often utilize lipases.[1]
Comparative Data Analysis
The choice between enzymatic and chemical synthesis often depends on a trade-off between reaction conditions, yield, cost, and environmental impact. The following table summarizes key quantitative data for both methods.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄) | Immobilized Lipase (e.g., Candida antarctica Lipase B) |
| Reaction Temperature | Elevated temperatures (often reflux) | Mild temperatures (e.g., 30-60°C)[2] |
| Reaction Time | Typically shorter (e.g., 1-6 hours) | Can be longer (e.g., 5-24 hours)[3][4] |
| Yield | Generally high, but can be limited by equilibrium | High, often exceeding 80-95%[5][6] |
| Byproducts | Water (must be removed), potential for side reactions | Minimal byproducts[7][8] |
| Environmental Impact | Use of strong acids, potential for waste | "Green" process, biodegradable catalyst, milder conditions[7][8][9] |
| Selectivity | Low selectivity can lead to impurities | High chemo-, regio-, and stereospecificity[7][8] |
| Catalyst Reusability | Difficult and often not cost-effective | High, immobilized enzymes can be reused multiple times[6] |
Experimental Protocols
Below are detailed methodologies for both the chemical and enzymatic synthesis of this compound.
Protocol 1: Chemical Synthesis via Fischer Esterification
This protocol describes a typical acid-catalyzed esterification of 6-hepten-1-ol with acetic acid.
Materials:
-
6-hepten-1-ol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable organic solvent)
-
Dean-Stark apparatus (optional, for water removal)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 6-hepten-1-ol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution).
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to yield the final product.
Protocol 2: Enzymatic Synthesis via Lipase-Catalyzed Esterification
This protocol outlines the synthesis using an immobilized lipase, which offers a greener alternative with high specificity.[10]
Materials:
-
6-hepten-1-ol
-
Vinyl acetate (serves as acyl donor and can make the reaction irreversible)[4]
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane or solvent-free)[11]
-
Molecular sieves (to control water content)
Procedure:
-
To a screw-capped flask, add 6-hepten-1-ol and vinyl acetate (a typical molar ratio is 1:1.5 to 1:5 alcohol to acyl donor).[4]
-
If using a solvent, add anhydrous hexane. For solvent-free conditions, the reactants themselves serve as the medium.[10][11]
-
Add the immobilized lipase (e.g., 5-10% by weight of the substrates).[2] Add activated molecular sieves to maintain anhydrous conditions.
-
Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 40-50°C) and agitation speed (e.g., 200 rpm).[4]
-
Monitor the reaction progress by taking small aliquots and analyzing them via gas chromatography (GC).
-
Once the reaction reaches the desired conversion (typically 5-24 hours), stop the reaction by filtering off the immobilized enzyme.[3][4] The enzyme can be washed with fresh solvent and stored for reuse.
-
The filtrate contains the product. The solvent and excess vinyl acetate can be removed under reduced pressure using a rotary evaporator.
-
Further purification, if necessary, can be achieved by column chromatography or distillation, though enzymatic reactions often yield high-purity products directly.[10]
Workflow Visualizations
The following diagrams illustrate the logical flow of each synthesis method.
References
- 1. This compound | 5048-30-6 | Benchchem [benchchem.com]
- 2. Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media [mdpi.com]
- 6. Enzymatic synthesis of isoamyl acetate using immobilized lipase from Rhizomucor miehei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Chemical and Enzymatic Interesterification of Fully Hydrogenated Soybean Oil and Walnut Oil to Produce a Fat Base with Adequate Nutritional and Physical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsr.net [ijsr.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 6-Heptenyl Acetate in Natural Extracts
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 6-heptenyl acetate in natural extracts. Tailored for researchers, scientists, and professionals in drug development, this document outlines key experimental protocols, presents comparative data, and visualizes analytical workflows.
Introduction
This compound is a volatile organic compound found in various natural sources, contributing to their characteristic aroma and flavor profiles. Accurate quantification of this ester is crucial for quality control, authentication of natural products, and understanding its potential biological activities. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide focuses on the two primary chromatographic methods suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), the industry standard for volatile analysis, and High-Performance Liquid Chromatography (HPLC), a versatile alternative.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely employed technique for the analysis of volatile and semi-volatile compounds in complex matrices such as natural extracts. Its high sensitivity, selectivity, and resolving power make it ideal for identifying and quantifying individual components within a complex mixture. For the analysis of this compound, a common approach involves Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, which is a solvent-free and sensitive extraction technique.
Experimental Protocol: HS-SPME-GC-MS
1. Sample Preparation (HS-SPME)
-
Sample Aliquoting: Accurately weigh 1-5 grams of the homogenized natural extract (e.g., fruit puree, essential oil diluted in a suitable solvent, or ground plant material) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and volatility not present in the sample) to the vial.
-
Matrix Modification: To enhance the release of volatiles, add a saturated solution of sodium chloride (NaCl) to the sample. This increases the ionic strength of the matrix, promoting the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 20-40 minutes) to adsorb the volatile compounds.
2. GC-MS Analysis
-
Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes onto the analytical column.
-
Chromatographic Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2 min), ramps up to a higher temperature (e.g., 250°C at 5-10°C/min), and holds for a final period (e.g., 5 min) to ensure elution of all compounds.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode for qualitative analysis and identification, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis to enhance sensitivity and selectivity.
-
3. Quantification
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Experimental Workflow for HS-SPME-GC-MS Analysis
High-Performance Liquid Chromatography (HPLC)
While GC-MS is the preferred method for volatile compounds, HPLC can be an alternative, particularly when dealing with less volatile acetate esters or when derivatization is employed to enhance detection. For a compound like this compound, which lacks a strong chromophore, UV detection can be challenging without derivatization. Therefore, a derivatization step to introduce a UV-active or fluorescent tag is often necessary. Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can be used.
Experimental Protocol: HPLC-UV (with Derivatization)
1. Sample Preparation and Derivatization
-
Extraction: Extract this compound from the natural matrix using a suitable organic solvent (e.g., hexane, ethyl acetate). This may involve liquid-liquid extraction or solid-phase extraction (SPE).
-
Hydrolysis: The ester can be hydrolyzed to its corresponding alcohol (6-hepten-1-ol) under basic conditions.
-
Derivatization: The resulting alcohol is then derivatized with a chromophoric agent (e.g., p-nitrobenzoyl chloride) to allow for UV detection. The reaction conditions (temperature, time, pH) must be optimized for complete derivatization.
-
Cleanup: After derivatization, a cleanup step (e.g., SPE) is typically required to remove excess derivatizing reagent and other matrix components.
2. HPLC-UV Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.8-1.2 mL/min is generally employed.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
-
UV Detection:
-
Wavelength: The detection wavelength is set to the maximum absorbance of the derivatized analyte.
-
3. Quantification
-
Prepare a calibration curve by derivatizing standard solutions of 6-hepten-1-ol.
-
Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.
Logical Relationship in Analytical Method Validation
Comparison of Analytical Methods
The choice between GC-MS and HPLC for the quantitative analysis of this compound depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
| Feature | GC-MS with HS-SPME | HPLC-UV (with Derivatization) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance after derivatization. |
| Sample Preparation | Simple, solvent-free headspace extraction. | Multi-step: solvent extraction, hydrolysis, derivatization, and cleanup. |
| Sensitivity | High, especially in SIM or MRM mode. | Moderate to high, dependent on the derivatizing agent. |
| Selectivity | Very high due to both chromatographic separation and mass spectrometric detection. | Good, but potential for interference from other compounds that react with the derivatizing agent. |
| Analysis Time | Typically 20-40 minutes per sample. | Can be longer due to the extensive sample preparation required. |
| Compound Volatility | Ideal for volatile and semi-volatile compounds. | Suitable for non-volatile and less volatile compounds. |
| Instrumentation Cost | Generally higher. | Generally lower. |
| Throughput | Can be automated for high throughput. | Sample preparation can be a bottleneck for high throughput. |
Quantitative Data Summary
| Acetate Ester | Example Concentration Range (µg/kg) in Fruit Volatiles |
| Ethyl acetate | 1,000 - 50,000 |
| Butyl acetate | 100 - 5,000 |
| Hexyl acetate | 500 - 20,000 |
| This compound | Variable (dependent on source) |
| Octyl acetate | 10 - 1,000 |
Note: The concentration of this compound is highly dependent on the specific natural source and would need to be determined experimentally.
Conclusion
For the quantitative analysis of this compound in natural extracts, GC-MS coupled with HS-SPME is the superior method due to its high sensitivity, selectivity, and suitability for volatile compounds. It requires minimal sample preparation and can be readily automated. While HPLC can be used, it necessitates a more complex and time-consuming derivatization procedure to enable UV detection, making it a less direct and potentially more error-prone approach for this specific analyte. The choice of method should be guided by the specific research question, the complexity of the sample matrix, and the available resources. In all cases, a thorough method validation is essential to ensure the accuracy and reliability of the quantitative results.
Confirming the Structure of 6-Heptenyl Acetate using ¹H and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of 6-Heptenyl acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for molecular structure elucidation. By comparing the experimental NMR data of this compound with its saturated analogue, heptyl acetate, we can unequivocally confirm its structure. This document outlines the experimental protocols and presents the data in a clear, comparative format to support researchers in their analytical endeavors.
Structural Confirmation of this compound
The structure of this compound is characterized by a seven-carbon chain with a terminal double bond and an acetate group at the other end. The presence and position of these functional groups can be confirmed by analyzing the chemical shifts, multiplicities, and integration of the signals in its ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different chemical environments. The key diagnostic signals are those of the vinyl protons, the protons on the carbon adjacent to the ester oxygen, and the methyl protons of the acetate group.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7' | ~5.8 | ddt | 1H |
| H-7 | ~5.0 | m | 2H |
| H-1 | ~4.1 | t | 2H |
| H-5 | ~2.0 | q | 2H |
| H-2, H-3, H-4 | ~1.3-1.7 | m | 6H |
| H-9 (CH₃) | ~2.05 | s | 3H |
Note: Predicted data based on typical chemical shift values and spectral databases.
¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbonyl carbon of the ester and the two sp² hybridized carbons of the double bond are particularly indicative of the structure.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-8 (C=O) | ~171 |
| C-7 | ~138 |
| C-6 | ~115 |
| C-1 | ~64 |
| C-2, C-3, C-4, C-5 | ~25-33 |
| C-9 (CH₃) | ~21 |
Note: Predicted data based on typical chemical shift values and spectral databases.[1][2]
Comparative Analysis with Heptyl Acetate
To highlight the characteristic signals of the terminal alkene in this compound, a comparison with its saturated counterpart, heptyl acetate, is invaluable. Heptyl acetate lacks the C=C double bond, leading to significant differences in their respective NMR spectra.
¹H and ¹³C NMR Spectral Data of Heptyl Acetate
The absence of the double bond in heptyl acetate results in a simpler NMR spectrum, with signals corresponding only to the saturated alkyl chain and the acetate group.
Table 3: ¹H NMR Data for Heptyl Acetate [3][4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 | ~4.05 | t | 2H |
| H-9 (CH₃) | ~2.04 | s | 3H |
| H-2 | ~1.6 | m | 2H |
| H-3, H-4, H-5, H-6 | ~1.3 | m | 8H |
| H-7 (CH₃) | ~0.9 | t | 3H |
Table 4: ¹³C NMR Data for Heptyl Acetate [3][5]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-8 (C=O) | ~171.1 |
| C-1 | ~64.6 |
| C-2, C-3, C-4, C-5 | ~25.9-31.7 |
| C-6 | ~22.6 |
| C-9 (CH₃) | ~21.0 |
| C-7 (CH₃) | ~14.0 |
The most notable differences are the absence of signals in the vinyl region (δ 5.0-6.0 ppm for ¹H, and δ 115-140 ppm for ¹³C) of the heptyl acetate spectra, confirming its saturated nature.
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (this compound or heptyl acetate) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Visualizing the Structure and Workflow
To further clarify the structural assignments and the experimental process, the following diagrams are provided.
Caption: Structure of this compound with atom numbering for NMR correlation.
Caption: Workflow for confirming the structure of this compound using NMR.
References
A Comparative Analysis of the Volatility of Common Fruit Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the volatility of various fruit esters, crucial components of natural and artificial flavors. Understanding the volatility of these compounds is paramount in food science, fragrance development, and pharmacology for controlling aroma release and ensuring product stability. This document presents supporting experimental data and detailed methodologies for the analysis of these volatile compounds.
Data Presentation: Volatility of Fruit Esters
The volatility of a compound is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and higher vapor pressure at a given temperature indicate greater volatility. The following table summarizes these key physical properties for a selection of common fruit esters.
| Ester Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg at 20°C) | Characteristic Aroma |
| Methyl acetate | C₃H₆O₂ | 74.08 | 57[1][2] | 173 | Nail polish remover, sweet |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 77[1] | 73 | Sweet, solvent-like |
| Propyl acetate | C₅H₁₀O₂ | 102.13 | 102[1] | 25 | Pear-like |
| Butyl acetate | C₆H₁₂O₂ | 116.16 | 126[1] | 10 | Banana, apple |
| Isoamyl acetate | C₇H₁₄O₂ | 130.18 | 142 | 4 | Banana, pear |
| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 171.5 | 1.3 | Fruity, pear, apple |
| Octyl acetate | C₁₀H₂₀O₂ | 172.26 | 211 | 0.2 | Orange, fruity |
Experimental Protocols
The analysis of volatile fruit esters is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and separation of volatile and semi-volatile compounds from a sample matrix.
Protocol: Analysis of Volatile Esters in Fruit Samples via HS-SPME-GC-MS
1. Sample Preparation:
-
Homogenize fresh fruit sample to a consistent puree.
-
Weigh a precise amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds by increasing the ionic strength of the sample.
-
Seal the vial with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.
-
Incubation: Place the vial in a heating block or water bath and incubate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile esters.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to desorb the trapped analytes.
-
Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 250°C) to elute the esters based on their boiling points and polarity.
-
Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification is achieved by comparing the obtained mass spectra with reference spectra in a database (e.g., NIST/Wiley library) and by comparing their retention indices with those of known standards.
Mandatory Visualizations
Diagram 1: Biosynthesis of Fruit Esters
Caption: Biosynthesis pathway of fruit esters.
Diagram 2: Experimental Workflow for Volatile Ester Analysis
Caption: HS-SPME-GC-MS experimental workflow.
References
Safety Operating Guide
Proper Disposal of 6-Heptenyl Acetate: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals, understanding the specific procedures for compounds like 6-heptenyl acetate is essential for ensuring personnel safety and environmental protection. This guide provides detailed information on the proper disposal of this compound, adhering to best practices in laboratory safety and chemical handling.
Key Data for this compound
For quick reference, the following table summarizes essential quantitative data for this compound. This information is crucial for accurate waste identification and management.
| Property | Value |
| CAS Number | 5048-30-6[1] |
| Molecular Formula | C₉H₁₆O₂[1] |
| Molecular Weight | 156.23 g/mol [1] |
| Physical State | Liquid[2] |
| Appearance | Colorless to slightly pale yellow[2] |
| Boiling Point | 74°C / 1.50kPa[2] |
| Solubility in Water | No data available |
| Other Solvents | No data available |
Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. The following step-by-step protocol outlines the necessary procedures for laboratory personnel.
Step 1: Waste Identification and Characterization
-
Hazardous Waste Determination : It is the responsibility of the generator to determine if the chemical waste is hazardous. This involves consulting the Safety Data Sheet (SDS) and relevant local, state, and federal regulations.[3][4] this compound should be managed as a hazardous waste unless determined otherwise through appropriate analysis.
-
Labeling : Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5][6] The label should also include the date of accumulation and any relevant hazard pictograms.[6]
Step 2: Segregation and Storage
-
Waste Segregation : At the point of generation, segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[6] It should be collected separately from acids, bases, oxidizers, and other incompatible materials.[6]
-
Container Selection : Use a chemically resistant and leak-proof container for collecting this compound waste.[5][6] The container must be kept tightly closed except when adding waste.[7]
-
Storage Location : Store the waste container in a designated and well-ventilated satellite accumulation area.[7] The storage area should be secure and away from ignition sources, as the flammability of this compound is a potential concern.[2]
Step 3: Treatment and Disposal
-
On-site Treatment : On-site treatment of hazardous waste to render it non-hazardous may be permissible without a permit under certain conditions, provided it is not thermal treatment and complies with generator accumulation unit regulations.[8] However, for this compound, this is generally not recommended without specific institutional protocols and expertise.
-
Professional Disposal : The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[6] These companies are equipped to handle and transport chemical waste to an approved treatment, storage, and disposal facility (TSDF).[8]
-
Incineration : A chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method.[2] This should be performed by a certified disposal facility.
-
Regulatory Compliance : Always observe all federal, state, and local regulations when disposing of chemical substances.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[7]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. floridadep.gov [floridadep.gov]
- 4. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
Safeguarding Your Research: Essential Safety and Handling of 6-Heptenyl Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling 6-Heptenyl acetate, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Physicochemical and Safety Data
A clear understanding of the quantitative properties of this compound is the first step toward safe handling. The following table summarizes key data points.
| Property | Value |
| Molecular Formula | C9H16O2[1][2] |
| Molecular Weight | 156.23 g/mol [1][2] |
| Boiling Point | 74°C /1.50kPa[3] |
| Physical State | Liquid (at 20°C)[3] |
| Appearance | Colorless to slightly pale yellow clear liquid[3] |
Personal Protective Equipment (PPE) Protocol
Appropriate PPE is your primary defense against chemical exposure. The following is a mandatory PPE protocol for handling this compound.
1. Hand Protection:
-
Wear protective gloves.[3] Always inspect gloves for integrity before use.
2. Eye and Face Protection:
-
Safety glasses are required for all handling procedures.[3]
-
A face shield should be used when there is a risk of splashing.[3]
3. Respiratory Protection:
-
A vapor respirator is necessary when handling in areas without adequate ventilation or when aerosol generation is possible.[3]
4. Body Protection:
-
Wear protective clothing to prevent skin contact.[3]
-
Protective boots are required in situations where larger spills may occur.[3]
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dark, and well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials, such as oxidizing agents.[3]
2. Handling Procedures:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Use a closed system whenever possible to minimize vapor release.[3]
-
Employ explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands and face thoroughly after handling.[3]
3. Accidental Release Measures:
-
In case of a spill, immediately evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Remove all sources of ignition.[3]
-
Contain the spill using an inert absorbent material such as dry sand or earth.[3]
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position.[3] Seek medical attention if you feel unwell.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water.[3][4] If skin irritation occurs, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] If present and easy to do, remove contact lenses.[3][5] Continue rinsing and seek medical attention if irritation persists.[3]
-
Ingestion: Rinse the mouth with water.[3] Seek medical attention if you feel unwell.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatible.
2. Disposal Method:
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Always adhere to all federal, state, and local regulations for chemical waste disposal.[3]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in the laboratory.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
